molecular formula C67H102N20O13S B13824256 (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P

(D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P

Cat. No.: B13824256
M. Wt: 1427.7 g/mol
InChI Key: XHAKZELSORWGBB-OYNYBPSISA-N
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Description

(D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P is a useful research compound. Its molecular formula is C67H102N20O13S and its molecular weight is 1427.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C67H102N20O13S

Molecular Weight

1427.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2R)-1-[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide

InChI

InChI=1S/C67H102N20O13S/c1-39(2)33-48(59(93)78-44(56(72)90)27-32-101-3)82-62(96)51(36-42-37-75-38-77-42)85-61(95)50(35-41-17-8-5-9-18-41)84-60(94)49(34-40-15-6-4-7-16-40)83-58(92)45(23-25-54(70)88)79-57(91)46(24-26-55(71)89)80-63(97)53-22-14-31-87(53)66(100)47(20-10-11-28-68)81-64(98)52-21-13-30-86(52)65(99)43(69)19-12-29-76-67(73)74/h4-9,15-18,37-39,43-53H,10-14,19-36,68-69H2,1-3H3,(H2,70,88)(H2,71,89)(H2,72,90)(H,75,77)(H,78,93)(H,79,91)(H,80,97)(H,81,98)(H,82,96)(H,83,92)(H,84,94)(H,85,95)(H4,73,74,76)/t43-,44+,45+,46+,47+,48+,49-,50+,51-,52-,53+/m1/s1

InChI Key

XHAKZELSORWGBB-OYNYBPSISA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)[C@H]5CCCN5C(=O)[C@@H](CCCN=C(N)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P is a synthetic peptide analog of the endogenous neuropeptide Substance P (SP). It is recognized as a selective antagonist of the Neurokinin-1 (NK1) receptor, the primary receptor for Substance P.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the NK1 receptor, its impact on downstream signaling pathways, and the experimental protocols used for its characterization.

Core Mechanism: Competitive Antagonism of the NK1 Receptor

The primary mechanism of action of this compound is its ability to competitively bind to the NK1 receptor, thereby blocking the binding of the endogenous ligand, Substance P.[1] The NK1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in a variety of physiological processes, including pain transmission, inflammation, and mood regulation.[2][3] By occupying the receptor's binding site, the antagonist prevents the conformational changes necessary for receptor activation and subsequent intracellular signaling.

Quantitative Data for a Related NK1 Receptor Antagonist
ParameterValueCompoundNotes
pA26.1[D-Pro2, D-Trp7,9]-Substance PIndicates competitive antagonism.[4]

Impact on Downstream Signaling Pathways

Activation of the NK1 receptor by Substance P typically leads to the activation of multiple intracellular signaling cascades. The receptor is primarily coupled to Gq and Gs G-proteins.[2] this compound, by blocking the NK1 receptor, inhibits these downstream pathways.

  • Inhibition of the Gq/Phospholipase C Pathway: Upon binding of Substance P, the NK1 receptor activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5] The antagonist prevents this cascade, leading to a blockade of calcium mobilization and PKC activation.

  • Modulation of the Gs/Adenylate Cyclase Pathway: The NK1 receptor can also couple to Gs proteins, leading to the activation of adenylate cyclase and the subsequent production of cyclic AMP (cAMP).[2] By antagonizing the receptor, this compound can prevent this increase in intracellular cAMP.

It is important to note that some Substance P analogs have been shown to act as "biased agonists," meaning they can selectively activate certain downstream pathways while antagonizing others.[6] Further research would be needed to fully characterize whether this compound exhibits any such biased agonism.

Signaling Pathway Diagram

NK1_Signaling_Antagonism cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NK1R NK1 Receptor Gq Gq NK1R->Gq Activates Gs Gs NK1R->Gs Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts SP Substance P SP->NK1R Activates Antagonist (D-Arg1,D-Pro2,D-Phe7,D-His9)-SP Antagonist->NK1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates cAMP cAMP ATP->cAMP PKA_activation PKA Activation cAMP->PKA_activation Activates

Caption: Antagonism of NK1 Receptor Signaling by this compound.

Experimental Protocols

The characterization of this compound as an NK1 receptor antagonist involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the antagonist for the NK1 receptor.

Objective: To quantify the competitive binding of this compound to the NK1 receptor.

Materials:

  • Cell membranes expressing the NK1 receptor (e.g., from CHO or HEK293 cells)

  • Radiolabeled Substance P (e.g., [3H]Substance P)

  • This compound (unlabeled)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Wash buffer (ice-cold)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Prepare a series of dilutions of the unlabeled antagonist.

  • In a multi-well plate, add the cell membranes, the radiolabeled Substance P at a fixed concentration (typically near its Kd), and the varying concentrations of the antagonist.

  • Incubate the plate to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled Substance P.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC50 value (the concentration of antagonist that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep_reagents Prepare Reagents: - NK1R Membranes - [³H]Substance P - Antagonist Dilutions start->prep_reagents incubation Incubate: Membranes + [³H]SP + Antagonist prep_reagents->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing scint_count Scintillation Counting washing->scint_count data_analysis Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate Kᵢ scint_count->data_analysis end End data_analysis->end

Caption: Workflow for a Radioligand Binding Assay.

Calcium Mobilization Assay

This functional assay measures the ability of the antagonist to block Substance P-induced increases in intracellular calcium.

Objective: To assess the functional antagonism of the NK1 receptor by measuring changes in intracellular calcium levels.

Materials:

  • Cells expressing the NK1 receptor (e.g., CHO or HEK293 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Substance P

  • This compound

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium)

  • Fluorescence plate reader with automated injection capabilities

Protocol:

  • Seed the NK1 receptor-expressing cells in a multi-well plate and allow them to adhere.

  • Load the cells with a calcium-sensitive fluorescent dye.

  • Wash the cells to remove excess dye.

  • Pre-incubate the cells with varying concentrations of this compound.

  • Measure the baseline fluorescence.

  • Inject a fixed concentration of Substance P (typically the EC80) into each well.

  • Immediately measure the change in fluorescence over time.

  • The increase in fluorescence corresponds to an increase in intracellular calcium.

  • The ability of the antagonist to inhibit the Substance P-induced calcium signal is quantified.

  • The IC50 value for the antagonist is determined by plotting the inhibition of the calcium response against the antagonist concentration.

Calcium_Mobilization_Workflow start Start cell_culture Seed NK1R-expressing cells start->cell_culture dye_loading Load cells with Calcium Dye cell_culture->dye_loading pre_incubation Pre-incubate with Antagonist dye_loading->pre_incubation baseline_reading Measure Baseline Fluorescence pre_incubation->baseline_reading sp_injection Inject Substance P baseline_reading->sp_injection fluorescence_measurement Measure Fluorescence Change sp_injection->fluorescence_measurement data_analysis Data Analysis: - Quantify Inhibition - Determine IC₅₀ fluorescence_measurement->data_analysis end End data_analysis->end

Caption: Workflow for a Calcium Mobilization Assay.

Conclusion

This compound is a selective antagonist of the NK1 receptor, exerting its effects by competitively inhibiting the binding of Substance P. This blockade prevents the activation of downstream signaling pathways, primarily the Gq/PLC/Ca2+ and Gs/AC/cAMP cascades. The detailed experimental protocols provided herein serve as a guide for the characterization of this and other NK1 receptor antagonists. A thorough understanding of its mechanism of action is crucial for its application in research and for the development of novel therapeutics targeting the Substance P/NK1 receptor system.

References

An In-Depth Technical Guide to (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P: A Selective NK1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an undecapeptide neurotransmitter of the tachykinin family, plays a pivotal role in a myriad of physiological processes, including pain transmission, inflammation, and mood regulation. Its biological effects are primarily mediated through the neurokinin-1 (NK1) receptor, a G-protein coupled receptor. The development of selective antagonists for the NK1 receptor has been a significant focus of drug discovery efforts, aiming to modulate the diverse activities of Substance P for therapeutic benefit. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of a specific peptide analog, (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P, a selective antagonist of the NK1 receptor.

Discovery and Rationale

The quest for potent and selective Substance P antagonists has led to the exploration of numerous structural modifications of the native peptide. The substitution of L-amino acids with their D-enantiomers at specific positions has been a key strategy to enhance stability against enzymatic degradation and to alter the conformational properties of the peptide, thereby influencing its receptor binding and activity.

The development of this compound emerged from structure-activity relationship (SAR) studies aimed at identifying analogs with improved antagonist profiles. Early research indicated that modifications at the N-terminus and within the core sequence of Substance P could convert the endogenous agonist into a competitive antagonist. The rationale for the specific substitutions in this analog is rooted in the goal of disrupting the peptide's ability to activate the NK1 receptor while preserving or enhancing its binding affinity. The incorporation of D-Arginine at position 1 and D-Proline at position 2 was intended to alter the N-terminal conformation, a region critical for receptor activation. Similarly, the substitution of L-Phenylalanine with D-Phenylalanine at position 7 and L-Histidine with D-Histidine at position 9 was designed to probe the receptor's binding pocket and optimize antagonist activity.

Synthesis of this compound

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS), a robust and widely used methodology for the preparation of peptides. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is commonly employed.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

1. Resin Preparation:

  • A suitable solid support, such as a Rink Amide resin, is chosen to yield a C-terminally amidated peptide upon cleavage.

  • The resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF).

2. Stepwise Amino Acid Coupling:

  • The synthesis proceeds from the C-terminus to the N-terminus.

  • Fmoc Deprotection: The Fmoc protecting group on the terminal amino acid of the growing peptide chain is removed using a solution of piperidine in DMF.

  • Washing: The resin is thoroughly washed with DMF to remove excess piperidine and by-products.

  • Amino Acid Activation and Coupling: The carboxyl group of the incoming Fmoc-protected amino acid (e.g., Fmoc-D-His(Trt)-OH) is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The activated amino acid is then added to the resin to form the peptide bond.

  • Washing: The resin is washed again with DMF to remove unreacted reagents.

  • This cycle of deprotection, washing, and coupling is repeated for each amino acid in the sequence: Met, Leu, Gly, D-His, Phe, D-Phe, Gln, Gln, Pro, D-Pro, Lys(Boc), Pro, D-Arg(Pbf). Side-chain protecting groups (e.g., Trt for His, Boc for Lys, Pbf for Arg) are used as necessary.

3. Cleavage and Deprotection:

  • Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.

  • A cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water, is used for this purpose.

4. Purification and Characterization:

  • The crude peptide is precipitated with cold diethyl ether and then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.

Biological Activity and Quantitative Data

This compound has been characterized as a selective antagonist of the NK1 receptor. Its biological activity is assessed through a variety of in vitro and in vivo assays.

In Vitro Assays
Assay TypeDescriptionKey Parameters Measured
Receptor Binding Measures the affinity of the antagonist for the NK1 receptor, typically using radioligand displacement assays with a labeled Substance P analog.Ki (Inhibition Constant)
Functional Assays Evaluates the ability of the antagonist to inhibit the functional response induced by Substance P, such as calcium mobilization or inositol phosphate accumulation in cells expressing the NK1 receptor.IC50 (Half maximal inhibitory concentration), pA2
In Vivo Assays
Assay TypeDescriptionKey Parameters Measured
Animal Models of Pain and Inflammation Assesses the antagonist's ability to block Substance P-induced behaviors or physiological responses in animal models, such as thermal hyperalgesia, neurogenic inflammation, or visceral pain.ED50 (Half maximal effective dose)
Behavioral Models Investigates the effects of the antagonist on anxiety, depression, or emesis in relevant animal models.Behavioral endpoints

Signaling Pathways and Experimental Workflows

The interaction of this compound with the NK1 receptor blocks the downstream signaling cascades typically initiated by Substance P.

NK1 Receptor Signaling Pathway (Agonist vs. Antagonist)

NK1_Signaling cluster_agonist Agonist (Substance P) Pathway cluster_antagonist Antagonist Pathway SP Substance P NK1_R_A NK1 Receptor SP->NK1_R_A Gq_11 Gq/11 NK1_R_A->Gq_11 PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC Cellular_Response_A Cellular Response (e.g., Pain, Inflammation) Ca_release->Cellular_Response_A PKC->Cellular_Response_A Antagonist (D-Arg1,D-Pro2,D-Phe7,D-His9)-SP NK1_R_I NK1 Receptor Antagonist->NK1_R_I Block Blocks SP Binding NK1_R_I->Block No_Signal No Signal Transduction

Caption: NK1 receptor signaling cascade initiated by Substance P and its inhibition by the antagonist.

Experimental Workflow for In Vitro Characterization

In_Vitro_Workflow cluster_synthesis Synthesis & Purification cluster_assays In Vitro Assays SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Purification->Characterization Binding_Assay Receptor Binding Assay (Radioligand Displacement) Characterization->Binding_Assay Functional_Assay Functional Assay (e.g., Calcium Mobilization) Characterization->Functional_Assay Data_Analysis Data Analysis Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Results Determine Ki and IC50 Data_Analysis->Results

Caption: A typical workflow for the synthesis and in vitro evaluation of the Substance P antagonist.

Conclusion

This compound represents a notable example of a rationally designed peptide antagonist targeting the NK1 receptor. Its synthesis via solid-phase peptide synthesis allows for the precise incorporation of D-amino acids, leading to a compound with the potential for enhanced stability and potent antagonist activity. While a comprehensive public dataset on its quantitative biological activity is limited, the principles behind its design and the methodologies for its synthesis and evaluation are well-established within the field of peptide-based drug discovery. Further investigation into the specific pharmacological profile of this antagonist could provide valuable insights for the development of novel therapeutics targeting the Substance P/NK1 receptor system.

References

In-Depth Technical Guide: (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P Binding Affinity for the NK1 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of substance P analogs, with a focus on antagonists for the Neurokinin-1 (NK1) receptor. Due to the limited availability of specific binding affinity data for (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P, this document presents data for a closely related and well-characterized antagonist, [D-Pro2, D-Trp7,9]-Substance P, to serve as a representative example. The methodologies and signaling pathways described are broadly applicable to the study of substance P analogs targeting the NK1 receptor.

Data Presentation: Quantitative Binding Affinity

CompoundParameterValueReceptorSystemReference
[D-Pro2, D-Trp7,9]-Substance PpA₂6.1NK1Guinea pig ileum[1]

Note: The pA₂ value is the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to elicit the same response. A higher pA₂ value indicates greater antagonist potency.

Experimental Protocols: Radioligand Competition Binding Assay

The following is a detailed methodology for a competitive radioligand binding assay, a standard procedure to determine the binding affinity (Ki) of an unlabeled compound, such as this compound, for the NK1 receptor.

Objective: To determine the inhibition constant (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the NK1 receptor.

Materials:

  • Membrane Preparation: Cell membranes expressing a high density of the human NK1 receptor (e.g., from CHO or HEK293 cells stably transfected with the NK1 receptor gene).

  • Radioligand: A high-affinity, radiolabeled NK1 receptor antagonist (e.g., [³H]-Aprepitant or [¹²⁵I]-Substance P).

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 µM phosphoramidon, 4 µg/mL chymostatin, and 0.1% BSA.

  • Non-specific Binding Control: A high concentration of a known, unlabeled NK1 receptor antagonist (e.g., 1 µM Aprepitant).

  • Filtration System: A cell harvester and glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine.

  • Scintillation Counter and Scintillation Fluid.

Procedure:

  • Membrane Preparation: Thaw the frozen NK1 receptor membrane preparation on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well. Homogenize gently to ensure a uniform suspension.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of non-specific binding control, 50 µL of radioligand, and 100 µL of membrane preparation.

    • Competition: 50 µL of varying concentrations of the test compound (e.g., 10⁻¹¹ to 10⁻⁵ M), 50 µL of radioligand, and 100 µL of membrane preparation. The concentration of the radioligand should be at or near its Kd.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.

  • Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate. Measure the radioactivity (in counts per minute, CPM) in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Experimental Workflow: Competitive Radioligand Binding Assay```dot

G cluster_prep Preparation cluster_assay Assay Setup prep_membranes Prepare NK1 Receptor Membranes total_binding Total Binding: Membranes + Radioligand prep_membranes->total_binding nsb Non-specific Binding: Membranes + Radioligand + Excess Unlabeled Ligand prep_membranes->nsb competition Competition: Membranes + Radioligand + Test Compound (Serial Dilution) prep_membranes->competition prep_ligand Prepare Radioligand ([³H]-Aprepitant) prep_ligand->total_binding prep_ligand->nsb prep_ligand->competition prep_test Prepare Test Compound ((D-Arg1,...)-SP) prep_test->competition incubation Incubate to Reach Equilibrium total_binding->incubation nsb->incubation competition->incubation filtration Rapid Filtration (Separates Bound from Free) incubation->filtration counting Scintillation Counting (Measures Radioactivity) filtration->counting analysis Data Analysis (IC₅₀ and Ki Calculation) counting->analysis

References

In Vivo Effects of (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P Administration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substance P (SP), an undecapeptide neuropeptide, plays a pivotal role in nociception, inflammation, and cellular growth processes through its interaction with the neurokinin-1 receptor (NK1R).[1] Antagonists of the NK1R, such as the synthetic peptide (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P, are of significant interest for their therapeutic potential in managing pain and inflammatory conditions. This technical guide provides a comprehensive overview of the in vivo effects of administering this and related Substance P antagonists. It details the underlying signaling pathways, summarizes quantitative data from preclinical studies, and outlines key experimental methodologies.

Introduction: The Substance P/NK1R System

Substance P, with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met, is a member of the tachykinin family of neuropeptides.[1] It is widely distributed in the central and peripheral nervous systems and exerts its biological effects by binding to G protein-coupled receptors, primarily the NK1R.[2] This interaction triggers a cascade of intracellular events, leading to neuronal excitation, vasodilation, and immune cell activation, all of which contribute to the physiological responses of pain and inflammation.[3]

The development of NK1R antagonists is a key strategy for mitigating the often-detrimental effects of excessive SP signaling. These antagonists competitively block the binding of SP to its receptor, thereby inhibiting downstream signaling pathways.

Signaling Pathways of Substance P and NK1R Antagonists

Upon binding of Substance P to the NK1R, a conformational change in the receptor activates associated G-proteins. This initiates several downstream signaling cascades:

  • Phospholipase C (PLC) Pathway: Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The SP/NK1R complex can also activate the MAPK/ERK pathway, which is crucial for cell proliferation, differentiation, and survival.[2]

  • Akt/NF-κB Pathway: This pathway, also implicated in cell survival and inflammation, can be activated by SP binding to NK1R.[4]

NK1R antagonists, including this compound, prevent the initiation of these cascades by blocking the initial ligand-receptor interaction.

Substance P NK1R Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor SP->NK1R Binds G_protein G-protein NK1R->G_protein Activates Antagonist (D-Arg1,D-Pro2,D-Phe7,D-His9)-SP Antagonist->NK1R Blocks PLC Phospholipase C G_protein->PLC Activates MAPK_pathway MAPK Pathway G_protein->MAPK_pathway Activates Akt_pathway Akt/NF-κB Pathway G_protein->Akt_pathway Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Responses (Pain, Inflammation) Ca_release->Cellular_Response PKC->Cellular_Response MAPK_pathway->Cellular_Response Akt_pathway->Cellular_Response Experimental Workflow for In Vivo Antagonist Testing Animal_Model Animal Model Selection (e.g., Rat, Mouse) Drug_Prep Antagonist Preparation (e.g., (D-Arg1,D-Pro2,D-Phe7,D-His9)-SP) Animal_Model->Drug_Prep Admin_Route Route of Administration Drug_Prep->Admin_Route Intrathecal Intrathecal Injection Admin_Route->Intrathecal Intraperitoneal Intraperitoneal Injection Admin_Route->Intraperitoneal Oral Oral Gavage Admin_Route->Oral Behavioral_Test Behavioral Testing Intrathecal->Behavioral_Test Intraperitoneal->Behavioral_Test Oral->Behavioral_Test Formalin_Test Formalin Test Behavioral_Test->Formalin_Test Capsaicin_Test Capsaicin Test Behavioral_Test->Capsaicin_Test Inflammation_Model Inflammation Model (e.g., SCI, Arthritis) Behavioral_Test->Inflammation_Model Data_Collection Data Collection (e.g., Licking time, Edema volume) Formalin_Test->Data_Collection Capsaicin_Test->Data_Collection Inflammation_Model->Data_Collection Analysis Data Analysis Data_Collection->Analysis

References

The Role of (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P in Oncology: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this technical guide explores the applications of the Substance P (SP) antagonist, (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P, in cancer research. By acting as a selective antagonist for the Neurokinin-1 Receptor (NK-1R), this peptide analogue holds potential as an anti-cancer agent. This document outlines the underlying mechanisms of action, compiles available quantitative data, provides detailed experimental methodologies, and visualizes key signaling pathways.

The Substance P/Neurokinin-1 Receptor (SP/NK-1R) system is increasingly recognized for its significant role in cancer progression.[1] Substance P, a neuropeptide, acts as a mitogen in various cancer cells, promoting proliferation, migration, and angiogenesis, while also inhibiting apoptosis.[2][3] Cancer cells often overexpress NK-1R, making this receptor a promising target for therapeutic intervention.[4] Antagonists of the NK-1R, including peptide analogues with D-amino acid substitutions like this compound, are being investigated for their ability to counteract the pro-tumorigenic effects of SP.

Mechanism of Action

This compound is a selective antagonist of the NK-1 receptor.[5] Its anti-cancer effects are believed to stem from its ability to block the binding of Substance P to NK-1R, thereby inhibiting downstream signaling pathways that promote tumor growth and survival. The primary mechanisms of action for NK-1R antagonists in cancer include:

  • Inhibition of Cell Proliferation: By blocking the mitogenic signals induced by SP, these antagonists can halt the uncontrolled growth of cancer cells.[6][7]

  • Induction of Apoptosis: NK-1R antagonists have been shown to induce programmed cell death in tumor cells.[4][8]

  • Anti-Angiogenic Effects: The formation of new blood vessels, crucial for tumor growth and metastasis, can be inhibited by blocking the SP/NK-1R pathway.[4]

  • Inhibition of Migration and Invasion: By interfering with the signaling cascades that control cell movement, NK-1R antagonists can reduce the metastatic potential of cancer cells.[1]

Signaling Pathways

The binding of Substance P to the NK-1R activates several downstream signaling pathways critical for cancer progression. This compound, by blocking this initial step, is expected to inhibit these pathways. Key signaling cascades implicated include the Mitogen-Activated Protein Kinase (MAPK) pathway (including ERK1/2) and the PI3K/Akt pathway, both of which are central to cell proliferation, survival, and differentiation.[5][9]

SP_NK1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SP Substance P NK1R NK-1 Receptor SP->NK1R PLC PLC NK1R->PLC Ras Ras NK1R->Ras PI3K PI3K NK1R->PI3K PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis, Migration) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Promotes Antagonist (D-Arg1,D-Pro2,D-Phe7,D-His9)-SP Antagonist->NK1R Blocks Cell_Viability_Workflow A Seed cancer cells in 96-well plate B Treat with (D-Arg1,D-Pro2,D-Phe7,D-His9)-SP (various concentrations and time points) A->B C Add MTT reagent and incubate B->C D Solubilize formazan crystals with DMSO C->D E Measure absorbance at 570 nm D->E F Calculate cell viability E->F

References

Pharmacological Profile of (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of the synthetic undecapeptide, (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P. This analogue of the endogenous neuropeptide Substance P (SP) is recognized as a selective antagonist of the Neurokinin-1 (NK1) receptor, a G-protein coupled receptor implicated in a multitude of physiological and pathophysiological processes, including pain transmission, inflammation, and emesis. While specific quantitative binding and functional data for this particular analogue are not extensively available in the public domain, this guide outlines the established pharmacological context for NK1 receptor antagonists, details the standard experimental protocols for their characterization, and visualizes the key signaling pathways involved.

Introduction to Substance P and the NK1 Receptor

Substance P (SP) is a member of the tachykinin family of neuropeptides and is the preferred endogenous ligand for the NK1 receptor.[1][2] The interaction between SP and the NK1 receptor triggers a cascade of intracellular signaling events, leading to various biological responses.[3][4] The NK1 receptor is widely distributed throughout the central and peripheral nervous systems, as well as in various peripheral tissues, making it a significant target for therapeutic intervention in a range of clinical conditions.[3][5]

Antagonists of the NK1 receptor, such as this compound, are compounds that bind to the NK1 receptor but do not elicit a biological response. Instead, they block the binding of Substance P and other tachykinin agonists, thereby inhibiting their effects.

Pharmacological Profile of this compound

This compound is identified as a selective antagonist for the NK1 receptor.[6][7] However, a comprehensive search of the scientific literature did not yield specific quantitative data for its binding affinity (Ki) or functional antagonist potency (IC50 or pA2). For context, other well-characterized peptide and non-peptide NK1 receptor antagonists exhibit a wide range of affinities and potencies.

Receptor Binding Affinity

The binding affinity of a ligand for its receptor is typically determined through radioligand binding assays. These assays measure the displacement of a radiolabeled ligand by the unlabeled compound of interest. The results are usually expressed as the inhibition constant (Ki).

Table 1: Receptor Binding Affinity (Ki) of NK1 Receptor Antagonists (Illustrative)

CompoundReceptorKi (nM)Reference
This compoundHuman NK1Data Not Available-
AprepitantHuman NK10.1-0.2[8]
Spantide IIRat NK1~10[1]

Note: The data for Aprepitant and Spantide II are provided for illustrative purposes to indicate the range of affinities observed for other NK1 antagonists.

Functional Antagonist Activity

The functional activity of an antagonist is its ability to inhibit the response induced by an agonist. This is commonly assessed using in vitro functional assays, such as calcium mobilization assays or smooth muscle contraction assays. The potency of an antagonist is typically expressed as the half-maximal inhibitory concentration (IC50) or as a pA2 value derived from a Schild analysis.

Table 2: Functional Antagonist Potency (IC50/pA2) of NK1 Receptor Antagonists (Illustrative)

CompoundAssay TypeAgonistIC50 (nM) / pA2Reference
This compound--Data Not Available-
AprepitantCalcium MobilizationSubstance P~1[8]
[D-Pro2, D-Trp7,9]-SPGuinea-Pig Ileum ContractionSubstance PpA2 = 6.1[3]

Note: The data for Aprepitant and [D-Pro2, D-Trp7,9]-SP are provided for illustrative purposes.

Experimental Protocols

The following sections detail the standard methodologies used to characterize NK1 receptor antagonists.

Radioligand Binding Assay (Competitive)

This protocol outlines a typical competitive radioligand binding assay to determine the affinity of a test compound for the NK1 receptor.

Objective: To determine the Ki of this compound for the NK1 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human NK1 receptor.

  • Radiolabeled NK1 receptor antagonist (e.g., [3H]-Substance P or a non-peptide antagonist).

  • Unlabeled test compound: this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • 96-well microplates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.

  • To determine non-specific binding, a separate set of wells should contain the radioligand and a high concentration of an unlabeled standard NK1 antagonist.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the log of the test compound concentration to generate a competition curve and determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow_Radioligand_Binding prep Prepare Serial Dilutions of Test Compound mix Mix Membranes, Radioligand, and Test Compound prep->mix incubate Incubate to Equilibrium mix->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 -> Ki) count->analyze

Fig. 1: Radioligand Binding Assay Workflow
Calcium Mobilization Assay

This protocol describes a functional assay to measure the antagonist activity of a compound by monitoring changes in intracellular calcium levels in response to agonist stimulation.

Objective: To determine the IC50 of this compound in inhibiting Substance P-induced calcium mobilization.

Materials:

  • A cell line stably expressing the human NK1 receptor and a G-protein that couples to the phospholipase C pathway (e.g., Gαq).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Substance P (agonist).

  • Test compound: this compound.

  • 96- or 384-well black, clear-bottom microplates.

  • A fluorescence plate reader with kinetic reading capabilities and automated liquid handling.

Procedure:

  • Seed the cells into the microplates and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Pre-incubate the cells with varying concentrations of the test compound for a defined period.

  • Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Add a fixed concentration of Substance P (typically the EC80 concentration) to all wells simultaneously using the instrument's liquid handling system.

  • Immediately begin kinetic measurement of fluorescence intensity over time.

  • The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Determine the peak fluorescence response for each well.

  • Plot the peak response as a function of the log of the test compound concentration to generate an inhibition curve and determine the IC50 value.

Experimental_Workflow_Calcium_Assay seed Seed Cells load Load with Calcium Dye seed->load wash_cells Wash Cells load->wash_cells preincubate Pre-incubate with Test Compound wash_cells->preincubate measure_base Measure Baseline Fluorescence preincubate->measure_base add_agonist Add Agonist (Substance P) measure_base->add_agonist measure_kinetic Kinetic Fluorescence Measurement add_agonist->measure_kinetic analyze Data Analysis (IC50) measure_kinetic->analyze

Fig. 2: Calcium Mobilization Assay Workflow

NK1 Receptor Signaling Pathways

Activation of the NK1 receptor by an agonist like Substance P initiates a cascade of intracellular events. The receptor is primarily coupled to Gαq/11 proteins.

NK1_Signaling_Pathway substance_p Substance P nk1r NK1 Receptor substance_p->nk1r Activates antagonist (D-Arg1,D-Pro2,D-Phe7,D-His9)-SP antagonist->nk1r Blocks g_protein Gαq/11 nk1r->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor cellular_response Cellular Responses (e.g., Neuronal Excitability, Inflammation) pkc->cellular_response ca2 Ca²⁺ Release er->ca2 ca2->cellular_response

Fig. 3: NK1 Receptor Signaling Pathway

Upon agonist binding, the activated Gαq/11 protein stimulates phospholipase C (PLC).[9] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores.[9] DAG, along with the increased intracellular calcium, activates protein kinase C (PKC). These signaling events ultimately lead to a variety of cellular responses, including neuronal excitation, smooth muscle contraction, and the release of inflammatory mediators.[10]

Conclusion

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies of (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro experimental protocols for characterizing the activity of the selective Neurokinin-1 (NK1) receptor antagonist, (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P. This peptide is a valuable tool for investigating the physiological and pathological roles of the NK1 receptor.

Mechanism of Action

This compound is a competitive antagonist of the NK1 receptor, which is the primary receptor for the neuropeptide Substance P. Substance P is implicated in a variety of biological processes, including pain transmission, inflammation, and cell proliferation. By binding to the NK1 receptor, this compound blocks the downstream signaling cascades normally initiated by Substance P. This antagonistic action makes it a subject of interest for therapeutic development in conditions associated with NK1 receptor over-activation.

Data Presentation: In Vitro Efficacy of Related Substance P Analogs

Quantitative data for the specific peptide this compound is not extensively available in public literature. However, data from closely related D-amino acid substituted Substance P analogs, which also act as NK1 receptor antagonists, can provide valuable insights into its potential efficacy. The following table summarizes the in vitro activity of these related compounds.

CompoundAssay TypeCell Line(s)ParameterValue
[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance PInhibition of DNA SynthesisSCLC, N-SCLC, Ovarian, Cervical CarcinomaIC5020-50 µM[1]
[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance PColony Forming EfficiencySCLC, N-SCLCIC500.5-6.5 µM (in 5% serum)[1]
[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance PColony Forming EfficiencyNormal Human Bone MarrowIC5030-80 µM[1]
[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance PCell ProliferationH-69 SCLCIC505 µM[2]
[D-Arg1,D-Pro2,D-Trp7,9,Leu11]-Substance PCompetitive AntagonismSmooth Muscle PreparationsKa0.3-1.5 x 10^6 M-1[3]
[D-Pro2, D-Trp7,9]-Substance PCell ProliferationMeW151, MeW155, MeW164, FlWp95% Inhibition~28% at 100 µM in MeW151[4]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are based on standard techniques for evaluating NK1 receptor antagonists and can be adapted for use with this compound.

NK1 Receptor Competitive Binding Assay

This assay determines the affinity of this compound for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes prepared from a cell line overexpressing the human NK1 receptor (e.g., CHO-NK1R, U373 MG).

  • Radiolabeled Substance P (e.g., [³H]-Substance P).

  • This compound.

  • Unlabeled Substance P (for determining non-specific binding).

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA, and protease inhibitors).

  • Scintillation fluid.

  • Glass fiber filters.

  • Filtration manifold.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a microplate, combine the cell membranes, [³H]-Substance P (at a concentration near its Kd), and either the binding buffer (for total binding), unlabeled Substance P (for non-specific binding), or the serially diluted this compound.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter using a filtration manifold.

  • Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit Substance P-induced intracellular calcium release in cells expressing the NK1 receptor.

Materials:

  • A cell line endogenously or recombinantly expressing the NK1 receptor (e.g., U373 MG, HEK293-NK1R).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • This compound.

  • Substance P.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorometric imaging plate reader or flow cytometer.

Procedure:

  • Seed the NK1R-expressing cells in a black-walled, clear-bottom microplate and culture overnight.

  • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Wash the cells with assay buffer to remove excess dye.

  • Add varying concentrations of this compound to the wells and incubate for a short period.

  • Stimulate the cells with a fixed concentration of Substance P (typically the EC80).

  • Immediately measure the change in intracellular calcium concentration using a fluorometric plate reader.

  • The inhibitory effect of this compound is determined by the reduction in the Substance P-induced calcium signal. Calculate the IC50 value from the dose-response curve.

Cell Viability and Proliferation Assay (MTT Assay)

This assay assesses the effect of this compound on the viability and proliferation of cancer cells that overexpress the NK1 receptor.

Materials:

  • Cancer cell line known to express the NK1 receptor (e.g., various small cell lung cancer lines).

  • This compound.

  • Complete cell culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C.[5]

  • During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[5]

  • Add the solubilization solution to dissolve the formazan crystals.[5]

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Cell viability is proportional to the absorbance. Calculate the percentage of viable cells compared to an untreated control and determine the IC50 value of the antagonist.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the in vitro study of this compound.

NK1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor SP->NK1R Activates Antagonist (D-Arg1,D-Pro2,D-Phe7,D-His9)-SP Antagonist->NK1R Blocks Gq Gq Protein NK1R->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Release PKC PKC DAG->PKC ERK ERK PKC->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: NK1 Receptor Signaling Pathway and Antagonist Inhibition.

Competitive_Binding_Assay_Workflow A Prepare NK1R Membranes, Radiolabeled Ligand ([³H]-SP), and serial dilutions of (D-Arg1,D-Pro2,D-Phe7,D-His9)-SP B Incubate components to reach binding equilibrium A->B C Filter to separate bound and free radioligand B->C D Wash filters to remove non-specific binding C->D E Quantify radioactivity with a scintillation counter D->E F Analyze data to determine IC50 and Ki values E->F

Caption: Workflow for a Competitive NK1 Receptor Binding Assay.

Calcium_Mobilization_Assay_Workflow A Seed NK1R-expressing cells in a microplate B Load cells with a calcium-sensitive fluorescent dye A->B C Pre-incubate cells with (D-Arg1,D-Pro2,D-Phe7,D-His9)-SP B->C D Stimulate with Substance P C->D E Measure fluorescence change to quantify intracellular Ca²⁺ D->E F Determine the inhibitory effect (IC50) of the antagonist E->F

Caption: Workflow for a Calcium Mobilization Assay.

References

Application Notes and Protocols for Electrophysiology Patch Clamp Recording with (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P is a potent and selective competitive antagonist of the Neurokinin-1 (NK1) receptor. The endogenous ligand for the NK1 receptor is Substance P (SP), a neuropeptide involved in a wide array of physiological processes, including pain transmission, inflammation, and smooth muscle contraction. As a selective antagonist, this compound serves as a critical tool for investigating the physiological roles of the SP/NK1 receptor system and for the development of novel therapeutics targeting this pathway.

These application notes provide detailed protocols for the use of this compound in whole-cell patch clamp electrophysiology studies to characterize its effects on neuronal activity and ion channel function.

Mechanism of Action

This compound functions as a competitive antagonist at the NK1 receptor. This means it binds to the same site as the endogenous agonist, Substance P, but does not activate the receptor. By occupying the binding site, it prevents Substance P from binding and initiating downstream signaling cascades. The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the modulation of various ion channels and neuronal excitability.

Data Presentation

The following tables summarize quantitative data from electrophysiological studies using NK1 receptor antagonists. While specific data for this compound is limited in publicly available literature, the data presented for other selective NK1 antagonists provide a reference for expected effects and effective concentrations.

Table 1: Effects of NK1 Receptor Antagonists on Neuronal Activity

AntagonistCell TypeAgonistConcentration RangeMeasured EffectReference
CP-99,994Rat Dorsal Horn NeuronsSubstance P1 µMInhibition of SP-induced inward current[1]
RP 67580Rat Spinal Cord SlicesElectrical Stimulation10 nM213 ± 43% increase in evoked Substance P release (autoreceptor blockade)[2][3]
L-733,060Human NK1R-transfected CHO cellsSubstance P0.8 nM (IC50)Inhibition of SP-induced Ca2+ mobilization[4]
SpantideRabbit Ear ArteryAcetylcholine2.4 - 12 µMReduction of acetylcholine-induced reflex fall in blood pressure[5]

Table 2: Effects of NK1 Receptor Antagonists on Ion Channels

AntagonistIon ChannelCell TypeEffectConcentrationReference
CP-96,345Voltage-gated sodium channelsCultured Rat Cortical NeuronsBlockade1 µM[2]
General NK1 AntagonistsK+ Channels (GIRK)N/AImplicated in SP-induced hyperpolarizationN/A[6]
General NK1 AntagonistsNMDA ReceptorsN/AAttenuation of SP-mediated potentiationN/A[7]

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording in Cultured Neurons

This protocol is designed to investigate the effect of this compound on Substance P-induced currents.

1. Cell Preparation:

  • Culture primary neurons (e.g., dorsal root ganglion neurons, cortical neurons) on glass coverslips.

  • Use neurons 7-14 days in vitro for optimal recordings.

2. Solutions:

  • External Solution (aCSF): (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to 310-320 mOsm.

  • Internal Solution: (in mM) 120 K-Gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to 290-300 mOsm.

  • Substance P Stock Solution: Prepare a 1 mM stock solution in sterile water and store at -20°C.

  • This compound Stock Solution: Prepare a 1 mM stock solution in sterile water and store at -20°C.

3. Recording Procedure:

  • Transfer a coverslip with cultured neurons to the recording chamber on an inverted microscope.

  • Continuously perfuse the chamber with external solution at a rate of 1-2 ml/min.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Establish a whole-cell configuration on a healthy neuron.

  • Hold the neuron at a membrane potential of -60 mV in voltage-clamp mode.

  • Obtain a stable baseline recording for at least 5 minutes.

  • Apply Substance P (e.g., 1 µM) to the bath to elicit an inward current.

  • After the response returns to baseline, pre-incubate the neuron with this compound (e.g., 1-10 µM) for 5-10 minutes.

  • Co-apply Substance P (1 µM) and the antagonist.

  • Record the change in the Substance P-induced current.

  • Wash out the antagonist and re-apply Substance P to check for recovery.

Protocol 2: Whole-Cell Current-Clamp Recording in Brain Slices

This protocol is designed to investigate the effect of this compound on neuronal firing properties.

1. Slice Preparation:

  • Prepare acute brain slices (e.g., hippocampus, spinal cord dorsal horn) from rodents according to standard procedures.

  • Maintain slices in oxygenated aCSF at room temperature for at least 1 hour before recording.

2. Solutions:

  • aCSF: (in mM) 124 NaCl, 2.5 KCl, 2 CaCl2, 2 MgSO4, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, bubbled with 95% O2 / 5% CO2.

  • Internal Solution: (in mM) 130 K-Gluconate, 5 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.4 Na-GTP, 10 Phosphocreatine. Adjust pH to 7.3 with KOH.

  • Substance P and Antagonist Stock Solutions: As in Protocol 1.

3. Recording Procedure:

  • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 2-3 ml/min at 30-32°C.

  • Visually identify neurons for recording (e.g., pyramidal neurons in the CA1 region of the hippocampus or neurons in the superficial dorsal horn).

  • Establish a whole-cell configuration in current-clamp mode.

  • Record the resting membrane potential and spontaneous firing activity.

  • Inject a series of depolarizing current steps to elicit action potentials and determine the firing pattern.

  • Bath apply Substance P (e.g., 500 nM - 1 µM) and record changes in resting membrane potential and firing frequency.

  • Wash out Substance P.

  • Pre-incubate the slice with this compound (e.g., 1-10 µM) for 10-15 minutes.

  • Co-apply Substance P and the antagonist and record the neuronal activity.

  • Analyze changes in resting membrane potential, number of action potentials, and firing frequency.

Mandatory Visualizations

NK1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds & Activates Antagonist This compound Antagonist->NK1R Binds & Blocks Gq/11 Gq/11 NK1R->Gq/11 Activates PLC Phospholipase C Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Ion_Channel_Modulation Ion Channel Modulation Ca_release->Ion_Channel_Modulation PKC->Ion_Channel_Modulation Neuronal_Excitability Increased Neuronal Excitability Ion_Channel_Modulation->Neuronal_Excitability

Caption: NK1 Receptor Signaling Pathway and Point of Antagonism.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording Prepare_Cells Prepare Cells/Slices Establish_Seal Establish Gigaseal Prepare_Cells->Establish_Seal Prepare_Solutions Prepare Internal & External Solutions Pull_Pipettes Pull Patch Pipettes Prepare_Solutions->Pull_Pipettes Pull_Pipettes->Establish_Seal Whole_Cell Achieve Whole-Cell Configuration Establish_Seal->Whole_Cell Baseline Record Baseline Activity Whole_Cell->Baseline Apply_Agonist Apply Substance P Baseline->Apply_Agonist Washout Washout Apply_Agonist->Washout Apply_Antagonist Apply Antagonist Washout->Apply_Antagonist Co-apply Co-apply Antagonist & Substance P Apply_Antagonist->Co-apply Analyze_Data Analyze Data Co-apply->Analyze_Data

Caption: Experimental Workflow for Patch Clamp Recording.

References

Application Notes and Protocols for Receptor Binding Assay of (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P is a synthetic peptide analog of Substance P, which acts as a selective antagonist of the Neurokinin-1 (NK1) receptor. The NK1 receptor, a G-protein coupled receptor, is the primary receptor for the neuropeptide Substance P. The interaction between Substance P and the NK1 receptor is implicated in various physiological processes, including pain transmission, inflammation, and mood regulation. Consequently, antagonists of the NK1 receptor are valuable tools for studying these processes and hold therapeutic potential for conditions such as chemotherapy-induced nausea and vomiting, depression, and inflammatory diseases.

These application notes provide a detailed protocol for a competitive receptor binding assay to characterize the interaction of this compound with the NK1 receptor.

Data Presentation

CompoundReceptorAssay TypeRadioligandTissue/Cell LineAssociation Constant (Ka) (M⁻¹)Reference
[D-Arg1, D-Pro2, D-Trp7,9, Leu11]-substance PNK1Functional Assay (organ bath)-Guinea-pig ileum0.3-1.5 x 10⁶[1][2]

Experimental Protocols

I. Membrane Preparation from NK1 Receptor-Expressing Cells

This protocol describes the preparation of cell membranes from a cell line overexpressing the human NK1 receptor (e.g., HEK293 or CHO cells).

Materials:

  • HEK293 or CHO cells stably expressing the human NK1 receptor

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)

  • Sucrose Buffer: 50 mM Tris-HCl, pH 7.4, 250 mM Sucrose, with protease inhibitors

  • Dounce homogenizer

  • Refrigerated centrifuge

  • Ultracentrifuge

  • BCA or Bradford protein assay kit

Procedure:

  • Cell Harvest: Culture NK1 receptor-expressing cells to confluency. Harvest the cells by scraping and transfer to a centrifuge tube.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 500 x g for 5 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells using a Dounce homogenizer with 10-15 strokes on ice.

  • Removal of Nuclei and Debris: Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Membrane Pelleting: Carefully transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the cell membranes.

  • Final Wash and Storage: Discard the supernatant and resuspend the membrane pellet in Sucrose Buffer. Determine the protein concentration using a BCA or Bradford assay. Aliquot the membrane preparation and store at -80°C until use.

II. NK1 Receptor Competitive Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the NK1 receptor.

Materials:

  • Prepared cell membranes expressing the NK1 receptor

  • Radioligand: [¹²⁵I]-Substance P or [³H]-Substance P

  • Unlabeled Substance P (for non-specific binding determination)

  • This compound (test compound)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MnCl₂, 150 mM NaCl, 0.1% BSA

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/C)

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay Buffer, radioligand, and cell membranes.

    • Non-specific Binding (NSB): Assay Buffer, radioligand, a high concentration of unlabeled Substance P (e.g., 1 µM), and cell membranes.

    • Test Compound: Assay Buffer, radioligand, varying concentrations of this compound, and cell membranes.

  • Incubation: Add the cell membrane preparation to all wells to initiate the binding reaction. The final assay volume is typically 200 µL. Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filters.

  • Washing: Wash the filters rapidly three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

Experimental_Workflow cluster_prep I. Membrane Preparation cluster_assay II. Receptor Binding Assay Harvest Harvest NK1R-expressing cells Wash Wash cells with PBS Harvest->Wash Lyse Lyse cells via Dounce homogenization Wash->Lyse Centrifuge1 Centrifuge to remove nuclei Lyse->Centrifuge1 Ultracentrifuge Ultracentrifuge to pellet membranes Centrifuge1->Ultracentrifuge Resuspend Resuspend and quantify protein Ultracentrifuge->Resuspend Store Store membranes at -80°C Resuspend->Store Setup Set up assay plate (Total, NSB, Test Compound) Store->Setup Use prepared membranes Incubate Incubate with [¹²⁵I]-SP and membranes Setup->Incubate Filter Terminate by rapid filtration Incubate->Filter Wash_filters Wash filters Filter->Wash_filters Count Scintillation counting Wash_filters->Count Analyze Data analysis (IC50, Ki) Count->Analyze

Caption: Experimental workflow for the NK1 receptor binding assay.

Signaling_Pathway cluster_agonist Agonist Activation cluster_antagonist Antagonist Inhibition SP Substance P (Agonist) NK1R_inactive NK1 Receptor (Inactive) SP->NK1R_inactive Binds to NK1R_active NK1 Receptor (Active) NK1R_inactive->NK1R_active Conformational Change Gq Gq Protein NK1R_active->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca_release IP3->Ca_release Ca²⁺ Release PKC PKC DAG->PKC Activates Protein Kinase C Antagonist (D-Arg1,D-Pro2,D-Phe7,D-His9)-SP (Antagonist) NK1R_inactive2 NK1 Receptor (Inactive) Antagonist->NK1R_inactive2 Binds to No_Activation No Receptor Activation NK1R_inactive2->No_Activation SP2 Substance P SP2->NK1R_inactive2 Binding Blocked

Caption: NK1 receptor signaling and antagonism.

References

Application Notes and Protocols for Immunohistochemistry Staining with (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P is a potent and selective antagonist of the Neurokinin-1 (NK1) receptor. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is a G-protein coupled receptor involved in a variety of physiological processes, including pain transmission, inflammation, and mood regulation. Notably, the Substance P/NK1 receptor system has been implicated in the pathophysiology of several diseases, including cancer, where it can promote tumor cell proliferation, migration, and angiogenesis.

These application notes provide detailed protocols for the use of this compound in immunohistochemistry (IHC), primarily as a tool for validating the specificity of NK1 receptor staining. By competing with the primary antibody for binding to the NK1 receptor, this antagonist can be used to confirm that the observed staining is specific to the receptor of interest.

Data Presentation

Table 1: Recommended Dilutions for Anti-NK1 Receptor Antibodies in IHC

Antibody SourceApplicationRecommended Starting Dilution
Novus Biologicals (NB300-101)IHC-Paraffin1:1000[1]
IHC-Frozen1:1000[1]
Thermo Fisher Scientific (BS-0064R)IHC-Paraffin1:200[2]
IHC-Frozen1:100 - 1:500[2]
Antibodies.com (A334551)IHC1:100[3]
7TM Antibodies (7TM0360N-IC)IHC1:100[4]
Alomone Labs (ATR-001-AG-50UL)IHC-Paraffin1:100[5]
IHC-Frozen1:60[5]

Table 2: Proposed Concentration Range for this compound in Competitive Binding IHC

ReagentProposed Concentration RangePurpose
This compound10⁻⁸ M to 10⁻⁵ MTo competitively block the anti-NK1 receptor antibody binding.

Note: The optimal concentration of the antagonist should be determined empirically by the end-user.

Experimental Protocols

Protocol 1: Immunohistochemical Staining of NK1 Receptor in Paraffin-Embedded Tissues

This protocol provides a general procedure for the detection of the NK1 receptor in formalin-fixed, paraffin-embedded tissue sections.

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections on charged slides

  • Xylene

  • Ethanol (100%, 95%, 85%, 75%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., 0.01M Sodium Citrate buffer, pH 6.0)

  • Wash Buffer (e.g., 1X PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1X PBS with 5% normal goat serum and 0.3% Triton X-100)

  • Primary antibody: Anti-NK1 Receptor Antibody (see Table 1 for recommended dilutions)

  • Biotinylated secondary antibody

  • Avidin-Biotin Complex (ABC) reagent

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes for 5 minutes each).

    • Immerse slides in 100% ethanol (2 changes for 3 minutes each).

    • Immerse slides in 95% ethanol for 3 minutes.

    • Immerse slides in 85% ethanol for 3 minutes.

    • Immerse slides in 75% ethanol for 3 minutes.

    • Rinse slides in deionized water for 5 minutes.

  • Antigen Retrieval:

    • Preheat Antigen Retrieval Buffer in a steamer or water bath to 95-100°C.

    • Immerse slides in the preheated buffer and incubate for 20-30 minutes.

    • Allow slides to cool to room temperature in the buffer.

  • Staining:

    • Wash slides with Wash Buffer (3 changes for 5 minutes each).

    • Incubate slides with 3% hydrogen peroxide in methanol for 10-15 minutes to quench endogenous peroxidase activity.

    • Wash slides with Wash Buffer (3 changes for 5 minutes each).

    • Apply Blocking Buffer and incubate for 1 hour at room temperature.

    • Drain the blocking buffer and apply the primary anti-NK1 receptor antibody diluted in antibody diluent.

    • Incubate overnight at 4°C in a humidified chamber.

    • Wash slides with Wash Buffer (3 changes for 5 minutes each).

    • Apply the biotinylated secondary antibody and incubate for 1 hour at room temperature.

    • Wash slides with Wash Buffer (3 changes for 5 minutes each).

    • Apply the ABC reagent and incubate for 30 minutes at room temperature.

    • Wash slides with Wash Buffer (3 changes for 5 minutes each).

  • Visualization and Counterstaining:

    • Apply the DAB substrate solution and incubate until the desired brown color develops (typically 2-10 minutes).

    • Rinse slides with deionized water.

    • Counterstain with hematoxylin for 1-2 minutes.

    • Rinse slides with deionized water.

  • Dehydration and Mounting:

    • Dehydrate the slides through a graded series of ethanol (75%, 85%, 95%, 100%).

    • Clear in xylene and mount with a permanent mounting medium.

Protocol 2: Competitive Binding Assay with this compound for Staining Specificity

This protocol is designed to be run in parallel with Protocol 1 to validate the specificity of the anti-NK1 receptor antibody.

Materials:

  • All materials listed in Protocol 1

  • This compound

Procedure:

  • Prepare Antibody-Antagonist Mixture:

    • Prepare the primary anti-NK1 receptor antibody solution at the optimal dilution as determined in Protocol 1.

    • To this antibody solution, add this compound to a final concentration within the range of 10⁻⁸ M to 10⁻⁵ M. A 100-fold molar excess of the antagonist over the antibody is a good starting point.

    • Incubate this mixture for 1-2 hours at room temperature with gentle agitation.

  • Follow Protocol 1:

    • Perform all steps of Protocol 1, but in the primary antibody incubation step (Step 3e), use the pre-incubated antibody-antagonist mixture instead of the primary antibody alone.

  • Comparison:

    • Compare the staining intensity of the tissue section stained using this competitive binding protocol with the section stained using Protocol 1. A significant reduction or complete absence of staining in the presence of the antagonist indicates that the primary antibody is specific for the NK1 receptor.

Visualizations

experimental_workflow Immunohistochemistry Workflow for NK1 Receptor cluster_prep Tissue Preparation cluster_stain Staining Procedure cluster_validation Specificity Validation (Competitive Binding) fixation Formalin Fixation embedding Paraffin Embedding fixation->embedding sectioning Sectioning (4-5 µm) embedding->sectioning deparaffinization Deparaffinization & Rehydration sectioning->deparaffinization antigen_retrieval Antigen Retrieval deparaffinization->antigen_retrieval blocking Blocking antigen_retrieval->blocking primary_ab Primary Antibody Incubation (Anti-NK1R) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab validation_staining IHC Staining with Mixture primary_ab->validation_staining Control Comparison detection Detection (DAB) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain dehydration Microscopy counterstain->dehydration Dehydration & Mounting pre_incubation Pre-incubation: Anti-NK1R Ab + this compound pre_incubation->validation_staining

Caption: Workflow for NK1 Receptor Immunohistochemistry and Specificity Validation.

nk1r_signaling NK1 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor SP->NK1R Binds & Activates Antagonist This compound Antagonist->NK1R Binds & Blocks G_protein Gq/11 NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC downstream Downstream Cellular Responses (Proliferation, Migration, etc.) Ca_release->downstream PKC->downstream

Caption: Simplified NK1 Receptor Signaling Pathway and Antagonist Action.

References

Troubleshooting & Optimization

Optimizing (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P concentration for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the use of (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P, a selective Neurokinin-1 (NK1) receptor antagonist. The information provided is based on established knowledge of Substance P antagonists and related compounds. Due to limited published data specifically for this compound, some recommendations are extrapolated from studies on structurally similar analogues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a synthetic analogue of Substance P and acts as a competitive antagonist of the Neurokinin-1 (NK1) receptor.[1] Substance P, the natural ligand for the NK1 receptor, is a neuropeptide involved in neurotransmission, inflammation, and cellular proliferation.[2][3] By binding to the NK1 receptor, this compound blocks the downstream signaling pathways typically initiated by Substance P. This includes the inhibition of cell growth and proliferation in various cell types, particularly those overexpressing the NK1 receptor, such as certain cancer cell lines.[4]

Q2: What is the typical starting concentration for cell culture experiments?

A2: For initial experiments, a concentration range of 1 µM to 100 µM is recommended, based on studies with similar Substance P antagonists.[4][5] A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How should I prepare and store this compound?

A3: The peptide is typically supplied as a lyophilized powder.[6] For stock solutions, it is advisable to reconstitute the peptide in a small amount of sterile, high-purity water or a buffer appropriate for your cell culture system. To enhance solubility, especially for higher concentrations, a small amount of DMSO can be used, followed by dilution in cell culture medium.[7] Stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[6]

Q4: What are the expected effects on cells in culture?

A4: As an NK1 receptor antagonist, this compound is expected to inhibit the proliferative effects of Substance P. In cell lines where Substance P acts as a mitogen, this antagonist may lead to a reduction in cell proliferation, induction of apoptosis, and a decrease in cell viability.[8] The magnitude of the effect will depend on the level of NK1 receptor expression and the autocrine or paracrine role of Substance P in the specific cell culture model.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect on cell proliferation 1. Low or absent NK1 receptor expression on the cell line. 2. Sub-optimal concentration of the peptide. 3. Inactive peptide due to improper storage or handling. 4. Presence of high concentrations of serum or other factors in the culture medium that may interfere with peptide activity.[9]1. Verify NK1 receptor expression using techniques such as qPCR, Western blot, or flow cytometry. 2. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 200 µM). 3. Use a fresh aliquot of the peptide and ensure proper reconstitution. 4. Reduce the serum concentration in your experimental medium, if compatible with your cell line.[9]
Precipitation of the peptide in culture medium 1. Poor solubility of the peptide at the desired concentration. 2. Interaction with components of the culture medium.1. Prepare a higher concentration stock solution in an appropriate solvent (e.g., DMSO) and then dilute to the final concentration in the medium.[7] 2. Ensure the final concentration of the solvent is not toxic to the cells (typically <0.1% for DMSO). 3. Test the solubility in a small volume of medium before adding to the main culture.
Cell toxicity or unexpected off-target effects 1. The concentration used is too high. 2. The peptide may have off-target effects at high concentrations. Some Substance P analogues have been reported to have agonist-like activities at certain receptors.[10] 3. Contamination of the peptide stock.1. Lower the concentration of the peptide and perform a viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration. 2. Investigate the expression of other related receptors on your cell line that might interact with the peptide. 3. Use a fresh, sterile-filtered stock solution.
Inconsistent results between experiments 1. Variability in cell passage number or confluency. 2. Inconsistent preparation of the peptide solution. 3. Variations in incubation time.1. Use cells within a consistent range of passage numbers and seed at a standardized density. 2. Prepare fresh dilutions of the peptide from a single stock for each experiment. 3. Ensure precise and consistent incubation times.

Data Presentation

Table 1: Summary of Effective Concentrations of Related Substance P Antagonists in Cell Culture

Substance P AnalogueCell Line(s)Effective Concentration RangeObserved EffectReference
[D-Pro2, D-Trp7,9]-Substance PMeW164, MeW155, MeW151, FlWp95100 µMDecreased cell proliferation[4]
[D-Arg1, D-Phe5, D-Trp7,9, Leu11] substance PSCLC, N-SCLC, Ovarian, Cervical Carcinoma20-50 µM (IC50 for DNA synthesis inhibition)Inhibition of DNA synthesis[5]
[D-Arg1, D-Phe5, D-Trp7,9, Leu11] substance PSCLC50-100 µMComplete inhibition of growth[9]
[D-Arg1,D-Trp5,7,9,Leu11]Substance PH-510 and H-69 SCLC5 µM (IC50)Inhibition of proliferation[11]

Experimental Protocols

Protocol 1: Determination of Optimal Concentration using a Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.

  • Peptide Preparation: Prepare a 2X concentrated serial dilution of this compound in serum-free or low-serum medium. A suggested range for the final concentrations is 0 µM (vehicle control), 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, and 100 µM.

  • Treatment: Remove the medium from the wells and add 100 µL of the 2X peptide solutions to the respective wells. For the vehicle control, add 100 µL of the medium containing the same concentration of the solvent used to dissolve the peptide.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until formazan crystals are visible.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the peptide concentration to determine the IC50 value.

Mandatory Visualizations

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds and Activates G_Protein G-Protein Activation NK1R->G_Protein Antagonist (D-Arg1,D-Pro2,D-Phe7,D-His9)-SP Antagonist->NK1R Binds and Blocks Inhibition Inhibition of Proliferation & Survival Antagonist->Inhibition PLC PLC Activation G_Protein->PLC IP3_DAG IP3/DAG Production PLC->IP3_DAG Ca_PKC Increased Ca2+ / PKC Activation IP3_DAG->Ca_PKC Proliferation Cell Proliferation & Survival Ca_PKC->Proliferation

Caption: NK1 Receptor Signaling and Antagonist Inhibition.

Experimental_Workflow cluster_0 Preparation cluster_1 Cell Culture cluster_2 Assay cluster_3 Analysis Reconstitute Reconstitute Peptide Stock Prepare_Dilutions Prepare Serial Dilutions Reconstitute->Prepare_Dilutions Treat_Cells Treat Cells with Peptide Prepare_Dilutions->Treat_Cells Seed_Cells Seed Cells in 96-well Plate Seed_Cells->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Plot_Data Plot Dose-Response Curve Calculate_Viability->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Caption: Workflow for Determining IC50 using MTT Assay.

References

Troubleshooting off-target effects of (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the substance P analog, (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a synthetic analog of Substance P and is expected to act as a competitive antagonist at neurokinin-1 (NK1) receptors.[1][2] By binding to the NK1 receptor, it blocks the action of the endogenous ligand, Substance P, thereby inhibiting downstream signaling pathways.[3][4] Substance P is a neuropeptide involved in various physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[3][5]

Q2: I am observing a cellular response even in the presence of the antagonist. What could be the cause?

There are several potential reasons for observing a cellular response despite the presence of this compound:

  • Off-Target Effects: The antagonist may be interacting with other receptors. Some Substance P antagonists have been reported to cause histamine release or act as biased agonists at other G-protein coupled receptors (GPCRs).[1][6][7]

  • Incomplete Antagonism: The concentration of the antagonist may be insufficient to fully block the effects of Substance P or another agonist.

  • Experimental Artifacts: Issues with the experimental setup, such as compound degradation or nonspecific binding, could lead to misleading results.

Q3: What are the known or potential off-target effects of this Substance P antagonist?

While specific data for this compound is limited, related Substance P analogs have demonstrated several off-target effects. These should be considered as potential off-target activities for the compound .

Troubleshooting Guide

Issue 1: Unexpected Agonist-like Activity

You are using this compound as an antagonist, but you observe a physiological response similar to an agonist (e.g., smooth muscle contraction, calcium mobilization).

Potential Causes & Troubleshooting Steps:

  • Histamine Release: Some peptide-based Substance P antagonists can induce histamine release from mast cells, which can lead to smooth muscle contraction or other inflammatory responses.[1][6]

    • Recommendation: To test for this, pre-treat your tissue or cell preparation with a histamine H1 receptor antagonist (e.g., mepyramine). If the agonist-like effect of your Substance P antagonist is blocked, it is likely due to histamine release.

  • Biased Agonism: The antagonist may act as a biased agonist, activating certain signaling pathways while blocking others.[7] For example, a similar substance P derivative was found to block calcium mobilization but activate c-Jun N-terminal kinase (JNK).[7]

    • Recommendation: Investigate different downstream signaling pathways. In addition to your primary endpoint (e.g., calcium flux), measure other signaling events such as cAMP production or activation of specific kinases.

  • Receptor Subtype Specificity: The antagonist may have different pharmacological properties at different neurokinin receptor subtypes (NK1, NK2, NK3).

    • Recommendation: Characterize the antagonist's activity on cell lines expressing each of the neurokinin receptors individually.

Issue 2: Inconsistent or Lack of Antagonism

You are not observing the expected inhibitory effect of this compound on Substance P-mediated responses.

Potential Causes & Troubleshooting Steps:

  • Compound Integrity and Concentration: The peptide may have degraded, or the concentration may be incorrect.

    • Recommendation: Verify the purity and concentration of your stock solution. Peptides can be susceptible to degradation, so proper storage is crucial. It is advisable to prepare fresh solutions.

  • Insufficient Antagonist Concentration: The concentration of the antagonist may be too low to effectively compete with the agonist.

    • Recommendation: Perform a dose-response experiment to determine the IC50 of the antagonist.

  • Experimental Conditions: Factors in your assay buffer, such as proteases, can degrade the peptide antagonist.

    • Recommendation: Include a protease inhibitor cocktail in your assay buffer. Additionally, be aware that peptide ligands can adsorb to plasticware, so using low-retention plastics is recommended.[8][9]

Data on Potential Off-Target Effects of Similar Substance P Antagonists

Potential Off-Target EffectInteracting Receptor/Cell TypeObserved EffectReference CompoundCitation
Histamine ReleaseMast CellsSmooth muscle contraction(D-Pro2, D-Trp7,9)-SP[1][6]
Biased AgonismNeuropeptide and Chemokine ReceptorsActivation of c-Jun N-terminal kinase (JNK), cytoskeletal changes, cell migration, calcium flux in neutrophils[D-Arg1,D-Phe5,D-Trp7,9,Leu11]Substance P[7]

Experimental Protocols

Protocol 1: Radioligand Binding Assay to Determine Receptor Affinity

This protocol is a general guideline for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the NK1 receptor.[10]

Materials:

  • Cell membranes prepared from a cell line overexpressing the human NK1 receptor.

  • Radiolabeled Substance P (e.g., [125I]-Substance P).

  • Unlabeled Substance P (for determining non-specific binding).

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4, with protease inhibitors).

  • Glass fiber filters (pre-treated with polyethylenimine to reduce non-specific binding).[8][9]

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Radioligand + cell membranes.

    • Non-specific Binding: Radioligand + cell membranes + high concentration of unlabeled Substance P.

    • Competition: Radioligand + cell membranes + varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.

  • Washing: Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the competitor and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: Functional Assay to Assess Antagonism (Calcium Mobilization)

This protocol describes a method to assess the antagonist activity of this compound by measuring its ability to inhibit Substance P-induced calcium mobilization.

Materials:

  • A cell line endogenously or recombinantly expressing the NK1 receptor.

  • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Substance P.

  • This compound.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • A fluorescence plate reader with an injection system.

Procedure:

  • Cell Preparation: Plate the cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Antagonist Pre-incubation: Wash the cells with assay buffer and then pre-incubate with varying concentrations of this compound for a specified time.

  • Fluorescence Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Agonist Injection: Inject a fixed concentration of Substance P (typically the EC80) into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the response as a percentage of the control (Substance P alone) against the log concentration of the antagonist to determine the IC50.

Visualizations

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Compound Verify Compound Integrity & Concentration Start->Check_Compound Check_Protocol Review Experimental Protocol Start->Check_Protocol Investigate_Off_Target Investigate Potential Off-Target Effects Check_Compound->Investigate_Off_Target If compound is OK Check_Protocol->Investigate_Off_Target If protocol is sound Histamine_Assay Perform Histamine Release Assay Investigate_Off_Target->Histamine_Assay Biased_Agonism_Assay Assess Biased Agonism Investigate_Off_Target->Biased_Agonism_Assay Receptor_Screen Screen Against Other Receptors Investigate_Off_Target->Receptor_Screen Conclusion_On_Target Issue is On-Target or Protocol-Related Histamine_Assay->Conclusion_On_Target Negative Conclusion_Off_Target Off-Target Effect Identified Histamine_Assay->Conclusion_Off_Target Positive Biased_Agonism_Assay->Conclusion_On_Target Negative Biased_Agonism_Assay->Conclusion_Off_Target Positive Receptor_Screen->Conclusion_On_Target Negative Receptor_Screen->Conclusion_Off_Target Positive

Caption: Troubleshooting workflow for unexpected experimental results.

Signaling_Pathways cluster_OnTarget On-Target Pathway cluster_OffTarget Potential Off-Target Pathways SP Substance P NK1R NK1 Receptor SP->NK1R Activates Antagonist (D-Arg1,D-Pro2,D-Phe7,D-His9)-SP Antagonist->NK1R Blocks Other_GPCR Other GPCR Antagonist->Other_GPCR Biased Agonism Mast_Cell Mast Cell Antagonist->Mast_Cell Induces Release Gq Gq NK1R->Gq PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC Activation IP3_DAG->Ca_PKC JNK_Pathway JNK Pathway Other_GPCR->JNK_Pathway Histamine_Receptor Histamine H1 Receptor Histamine_Response Histamine-Mediated Response Histamine_Receptor->Histamine_Response Histamine Histamine Mast_Cell->Histamine Histamine->Histamine_Receptor

Caption: Potential on-target and off-target signaling pathways.

Competitive_Binding_Assay cluster_radioligand Radiolabeled Ligand cluster_competitor Unlabeled Competitor Receptor NK1 Receptor Binding Site Measurement Measure Bound Radioactivity Receptor->Measurement Radioligand [125I]-Substance P Radioligand->Receptor:f0 Binds Competitor (D-Arg1,D-Pro2,D-Phe7,D-His9)-SP Competitor->Receptor:f0 Competes for Binding

Caption: Principle of a competitive radioligand binding assay.

References

Technical Support Center: Mass Spectrometry Analysis of (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P Purity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing the purity of the synthetic peptide (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of this compound?

A1: The theoretical monoisotopic mass of this compound is 1334.72 Da. This value is crucial for identifying the correct molecular ion peak in your mass spectrum.

Q2: What are the common charge states observed for this peptide in electrospray ionization (ESI) mass spectrometry?

A2: For peptides of this size and with basic residues like Arginine and Lysine, you can typically expect to see multiply charged ions.[1] The most common charge states are likely to be [M+2H]2+ and [M+3H]3+. The corresponding m/z values would be approximately 668.37 and 445.58, respectively. The relative intensity of these charge states can be influenced by the sample preparation and instrument settings.[2][3][4]

Q3: My mass spectrum shows unexpected peaks. What could be the source of these impurities?

A3: Unexpected peaks in your mass spectrum can originate from various sources during peptide synthesis and handling. Common impurities include:

  • Deletion sequences: Peptides missing one or more amino acid residues.[5][6]

  • Truncated sequences: Peptide fragments resulting from incomplete synthesis.[5]

  • Incompletely deprotected sequences: Peptides still carrying protecting groups from the synthesis process.[5]

  • Side-reaction products: Modifications such as oxidation (e.g., of Methionine), deamidation (e.g., of Glutamine), or formylation.[6]

  • Residual solvents and reagents: Trifluoroacetic acid (TFA) from HPLC purification is a common adduct.[5]

Q4: I am observing poor peak shape in my LC-MS chromatogram. What are the possible causes and solutions?

A4: Poor peak shape, such as fronting, tailing, or splitting, can be caused by several factors:

  • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.

  • Inappropriate Injection Solvent: If the injection solvent is stronger than the mobile phase, it can cause peak distortion.[7] Ensure your sample is dissolved in a solvent similar to or weaker than the initial mobile phase.

  • Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can lead to peak tailing.[7] Flush the column or try a new one.

  • Secondary Interactions: Interactions between the peptide and the stationary phase can cause peak tailing. Adjusting the mobile phase pH or using a different column chemistry can help.

Q5: How can I confirm the identity of my peptide and its impurities?

A5: Tandem mass spectrometry (MS/MS) is the most effective way to confirm the sequence of your peptide and identify impurities. By fragmenting the precursor ion of interest, you can generate a fragmentation spectrum containing b- and y-ions that are characteristic of the peptide's amino acid sequence.[8][9] Comparing the observed fragment ions to the theoretical fragmentation pattern will confirm the identity.

Troubleshooting Guides

Issue 1: No or Low Signal for the Target Peptide
Possible Cause Troubleshooting Step
Sample Preparation Issues Ensure the sample is properly desalted and dissolved in a mass spectrometry-compatible solvent (e.g., water with 0.1% formic acid). High salt concentrations can suppress the ESI signal.
Incorrect Instrument Settings Verify the mass range is set to include the expected m/z values for your peptide's charge states. Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature).
Peptide Degradation Prepare fresh samples and store them properly (lyophilized at -20°C or below). Avoid repeated freeze-thaw cycles.
LC Method Not Optimized Ensure the LC gradient is appropriate for eluting your peptide. A shallow gradient may be necessary to resolve the peptide from contaminants.
Issue 2: High Background Noise in the Mass Spectrum
Possible Cause Troubleshooting Step
Contaminated Solvents or System Use high-purity, LC-MS grade solvents. Flush the LC system and mass spectrometer to remove contaminants.
Plasticizer Contamination Avoid using plastic containers that can leach plasticizers. Use polypropylene or glass vials.
Carryover from Previous Injections Run blank injections between samples to check for and reduce carryover. Implement a robust needle wash method in your autosampler.

Data Presentation

Table 1: Theoretical Mass and Expected m/z Values for this compound

ParameterValue
Amino Acid Sequence D-Arg-D-Pro-Lys-Pro-Gln-Gln-D-Phe-Phe-Gly-Leu-D-His-NH2
Molecular Formula C65H91N19O12
Monoisotopic Mass 1334.72 Da
[M+H]+ 1335.73 m/z
[M+2H]2+ 668.37 m/z
[M+3H]3+ 445.91 m/z

Table 2: Theoretical b- and y-ion Fragmentation of this compound

# Amino Acid b-ions y-ions
1 D-Arg157.111335.72
2 D-Pro254.161179.61
3 Lys382.261082.56
4 Pro479.31954.46
5 Gln607.37857.41
6 Gln735.43729.35
7 D-Phe882.50601.29
8 Phe1029.57454.22
9 Gly1086.59307.15
10 Leu1200.72250.13
11 D-His1334.72136.06

Experimental Protocols

Sample Preparation
  • Reconstitution: Reconstitute the lyophilized peptide in sterile, deionized water to a stock concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL in the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

  • Centrifugation: Centrifuge the sample at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any insoluble material before transferring the supernatant to an autosampler vial.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a good starting point.[10]

  • Mobile Phase A: 0.1% formic acid in water.[11][12][13]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[11][12][13]

  • Gradient: A typical gradient would be to start at a low percentage of mobile phase B (e.g., 5%), hold for 1-2 minutes, then ramp to a high percentage of B (e.g., 95%) over 10-15 minutes.[11][13]

  • Flow Rate: 0.2-0.4 mL/min for a 2.1 mm ID column.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Q-TOF, Orbitrap).

  • Ionization Mode: Positive ion mode.[11]

  • Scan Range: 100-2000 m/z.

  • MS/MS Fragmentation: Use collision-induced dissociation (CID) with an appropriate collision energy to fragment the precursor ions of interest.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis reconstitute Reconstitute Peptide dilute Dilute to Working Concentration reconstitute->dilute centrifuge Centrifuge Sample dilute->centrifuge lc_separation LC Separation (C18 Column) centrifuge->lc_separation Inject esi_ionization Electrospray Ionization (ESI) lc_separation->esi_ionization ms_detection MS Detection (Full Scan) esi_ionization->ms_detection msms_fragmentation MS/MS Fragmentation (CID) ms_detection->msms_fragmentation purity_assessment Purity Assessment ms_detection->purity_assessment identity_confirmation Identity Confirmation msms_fragmentation->identity_confirmation

Caption: Experimental workflow for the purity analysis of this compound.

troubleshooting_logic start Mass Spectrometry Experiment check_signal Is the target peptide signal present and of sufficient intensity? start->check_signal check_peak_shape Is the chromatographic peak shape acceptable? check_signal->check_peak_shape Yes troubleshoot_signal Troubleshoot: Sample Prep, Instrument Settings, Peptide Stability check_signal->troubleshoot_signal No check_impurities Are there unexpected peaks in the spectrum? check_peak_shape->check_impurities Yes troubleshoot_peak Troubleshoot: Column Overload, Injection Solvent, Column Health check_peak_shape->troubleshoot_peak No identify_impurities Perform MS/MS to identify impurities check_impurities->identify_impurities Yes end Successful Analysis check_impurities->end No troubleshoot_signal->start troubleshoot_peak->start identify_impurities->end

Caption: Logical troubleshooting workflow for mass spectrometry analysis.

References

Technical Support Center: (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P in in vivo experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic peptide analog of Substance P. It functions as a selective antagonist of the Neurokinin-1 (NK1) receptor.[1] By blocking the binding of the endogenous ligand, Substance P, to the NK1 receptor, it inhibits downstream signaling pathways. This makes it a valuable tool for investigating the physiological and pathological roles of the Substance P/NK1 receptor system in various processes, including inflammation, pain, and cell proliferation.

Q2: What are the most common challenges encountered when working with this peptide in vivo?

A2: The most frequently reported issues include:

  • Solubility and Stability: Ensuring the peptide is fully dissolved and remains stable in solution is critical for accurate dosing.

  • Route of Administration: Selecting the appropriate administration route to achieve desired bioavailability and target engagement.

  • Off-Target Effects: Potential for non-specific effects, such as histamine release, which can confound experimental results.

  • Efficacy and Dose-Response: Determining the optimal dose to achieve significant NK1 receptor antagonism without causing adverse effects.

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation of the Peptide

Symptoms:

  • Visible particulate matter in the solution after attempting to dissolve the peptide.

  • Inconsistent or lower-than-expected experimental results.

Possible Causes:

  • Incorrect solvent selection.

  • Inappropriate pH of the buffer.

  • Concentration of the peptide is too high for the chosen solvent.

Troubleshooting Steps:

  • Consult Solubility Guidelines: Refer to the solubility data provided in Table 1. This peptide is generally soluble in water.[1]

  • Adjust pH for Charged Peptides: Based on its amino acid sequence (presence of Arginine and Lysine), this compound has a positive overall charge. If solubility in water is poor, try dissolving it in a dilute acidic solution, such as 10%-30% acetic acid.[1]

  • Use of Co-solvents: For highly concentrated solutions, dissolving the peptide in a small amount of an organic solvent like DMSO first and then diluting with the aqueous buffer of choice may be effective.[1]

  • Sonication: Gentle sonication can aid in the dissolution of the peptide.

  • Preparation of Fresh Solutions: It is recommended to prepare solutions fresh for each experiment to avoid potential degradation or precipitation over time.

Data Presentation: Solubility

SolventSolubilityRecommendations & Remarks
WaterGenerally solubleRecommended as the first choice for dissolution.[1]
Dilute Acetic Acid (10-30%)HighUse if solubility in water is limited, particularly for positively charged peptides.[1]
DMSOHighCan be used as a co-solvent for preparing high-concentration stock solutions.[1]
PBS (Phosphate Buffered Saline)VariableSolubility can be pH-dependent. Ensure the final pH of the solution is compatible with the peptide's isoelectric point.
Issue 2: Lack of Efficacy or Inconsistent Results

Symptoms:

  • The antagonist does not produce the expected biological effect (e.g., no reduction in Substance P-induced inflammation).

  • High variability in results between experimental animals.

Possible Causes:

  • Peptide Degradation: The peptide may be unstable in the prepared solution or rapidly degraded in vivo.

  • Suboptimal Administration Route or Dose: The chosen route may not provide adequate bioavailability, or the dose may be too low.

  • Incorrect Experimental Design: The timing of administration relative to the stimulus may be inappropriate.

Troubleshooting Steps:

  • Assess Peptide Stability: While specific data for this analog is limited, related D-amino acid substituted Substance P antagonists have shown enhanced stability compared to the native peptide. However, they can still be subject to metabolism, for instance, by liver homogenates. It is advisable to handle the peptide with care, store it as recommended (lyophilized at -20°C), and use freshly prepared solutions.

  • Optimize Administration Route and Dose:

    • Subcutaneous (s.c.) or Intraperitoneal (i.p.) injection: These are common routes for peptide administration.

    • Intravenous (i.v.) injection: This route ensures immediate and complete bioavailability.

    • A dose-response study is recommended to determine the optimal effective dose for your specific experimental model.

  • Review Experimental Timeline: The timing of antagonist administration is crucial. It should be given prior to the administration of the Substance P agonist or the induction of the pathological process to allow for sufficient time to reach the target tissue and bind to the NK1 receptors.

Experimental Protocols: In Vivo Administration

General Protocol for Subcutaneous (s.c.) Injection in Mice:

  • Preparation: Reconstitute the peptide in a sterile, biocompatible vehicle (e.g., sterile saline or PBS) at the desired concentration.

  • Animal Restraint: Properly restrain the mouse.

  • Injection Site: Lift the loose skin over the back, between the shoulder blades, to form a "tent".

  • Injection: Insert a 25-27 gauge needle into the base of the tented skin, parallel to the body. Aspirate briefly to ensure a blood vessel has not been entered.

  • Administration: Inject the solution slowly.

  • Post-injection: Withdraw the needle and gently massage the area to aid dispersal.

Issue 3: Suspected Off-Target Effects

Symptoms:

  • Observation of unexpected physiological responses not typically associated with NK1 receptor blockade (e.g., localized swelling at the injection site, signs of an allergic-type reaction).

Possible Causes:

  • Histamine Release: Substance P and some of its analogs are known to induce histamine release from mast cells, which can lead to localized inflammation and edema.[2][3]

  • Interaction with other receptors: While designed to be selective for the NK1 receptor, high concentrations of the peptide might lead to interactions with other receptors.

Troubleshooting Steps:

  • Control for Histamine Release:

    • Include a control group treated with a histamine H1 receptor antagonist (e.g., terfenadine) to determine if the observed off-target effects are mediated by histamine.[3]

    • Visually inspect the injection site for signs of edema or flare, which are characteristic of histamine release.

  • Dose Reduction: If off-target effects are observed, consider reducing the dose to the minimum effective concentration determined in your dose-response studies.

  • Alternative Antagonist: If histamine release is a significant confounding factor, consider using a non-peptide NK1 receptor antagonist, which may have a different side-effect profile.

Experimental Protocols: Assessment of Plasma Extravasation (A Marker of Histamine Release)

This protocol provides a method to quantify plasma leakage in response to the peptide, which can be an indicator of histamine release.

  • Anesthetize the animal.

  • Inject Evans Blue dye (e.g., 50 mg/kg) intravenously. The dye binds to plasma albumin.

  • Administer this compound intradermally at the site of interest.

  • After a set time (e.g., 30 minutes), perfuse the animal with saline to remove intravascular dye.

  • Excise the tissue at the injection site.

  • Extract the Evans Blue dye from the tissue using formamide.

  • Quantify the extracted dye spectrophotometrically (at ~620 nm). An increase in dye concentration in the tissue indicates plasma extravasation.

Visualizations

Signaling Pathway of Substance P and its Antagonism

SubstanceP_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds and Activates Antagonist (D-Arg1,D-Pro2,D-Phe7,D-His9)-SP Antagonist->NK1R Binds and Blocks G_protein Gq/11 Protein NK1R->G_protein Activates PLC Phospholipase C G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Signaling Downstream Signaling (e.g., MAPK activation) Ca_release->Signaling PKC->Signaling Inflammation Biological Response (e.g., Neurogenic Inflammation) Signaling->Inflammation experimental_workflow start Start Experiment prep Prepare Antagonist Solution (D-Arg1,D-Pro2,D-Phe7,D-His9)-SP start->prep admin Administer Antagonist to Experimental Group (e.g., s.c., i.p., or i.v.) prep->admin vehicle Administer Vehicle to Control Group prep->vehicle wait Waiting Period (Allow for drug distribution) admin->wait vehicle->wait induce Induce Biological Response (e.g., inject Substance P or inflammatory agent) wait->induce measure Measure Outcome (e.g., plasma extravasation, pain behavior) induce->measure analyze Data Analysis (Compare antagonist vs. vehicle groups) measure->analyze end End analyze->end troubleshooting_logic start Poor or No Efficacy Observed check_solubility Was the peptide fully dissolved? start->check_solubility check_dose Is the dose sufficient? check_solubility->check_dose Yes solubility_issue Troubleshoot solubility: - Use recommended solvents - Adjust pH - Use sonication check_solubility->solubility_issue No check_route Is the administration route appropriate? check_dose->check_route Yes dose_issue Perform a dose-response study to determine optimal dose check_dose->dose_issue No check_timing Was the timing of administration optimal? check_route->check_timing Yes route_issue Consider a route with higher bioavailability (e.g., i.v.) check_route->route_issue No timing_issue Adjust pre-treatment time before stimulus check_timing->timing_issue No end Re-run Experiment check_timing->end Yes solubility_issue->end dose_issue->end route_issue->end timing_issue->end

References

Light sensitivity and handling of (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the handling, storage, and use of (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P, a selective NK1 receptor antagonist. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A1: Upon receipt, the lyophilized powder of this compound should be stored at -20°C in a dark and dry place. When properly stored as a lyophilized powder, the peptide can be stable for up to 12 months.[1]

Q2: Is this compound light-sensitive?

Q3: How do I reconstitute the lyophilized peptide?

A3: For reconstitution, use a sterile, high-purity solvent such as sterile distilled water, PBS (phosphate-buffered saline), or a buffer appropriate for your experimental setup. To avoid contamination, always use sterile tips and tubes. Briefly centrifuge the vial before opening to ensure that all the lyophilized powder is at the bottom.

Q4: What is the stability of the reconstituted solution?

A4: The stability of the reconstituted solution is significantly lower than that of the lyophilized powder. It is recommended to prepare fresh solutions for each experiment. If storage of the solution is necessary, it should be aliquoted into single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of Peptide Activity or Inconsistent Results 1. Improper storage leading to degradation. 2. Repeated freeze-thaw cycles of the stock solution. 3. Exposure to light during handling and storage. 4. Contamination of the stock solution.1. Ensure the lyophilized peptide is stored at -20°C in a dark, dry container. 2. Aliquot the reconstituted peptide into single-use vials to avoid multiple freeze-thaw cycles. 3. Handle the peptide under subdued lighting. Use amber or opaque tubes for storage of solutions. 4. Use sterile solvents and materials for reconstitution and handling.
Precipitation of the Peptide in Solution 1. The peptide has low solubility in the chosen solvent. 2. The concentration of the peptide is too high.1. If the peptide is difficult to dissolve in aqueous solutions, a small amount of a co-solvent like DMSO or DMF may be used first, followed by the addition of the aqueous buffer. 2. Try dissolving the peptide at a lower concentration.
High Background Signal in Assays 1. Non-specific binding of the peptide. 2. Contamination of reagents or buffers.1. Include appropriate blocking agents (e.g., BSA) in your assay buffer. 2. Use fresh, high-quality reagents and filter-sterilize your buffers.

Experimental Protocols

General Handling Protocol for Light-Sensitive Peptides

This protocol outlines the best practices for handling this compound to minimize degradation due to light exposure.

  • Preparation: Before reconstitution, allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator to prevent condensation.

  • Work Area: Conduct all handling procedures, including reconstitution and dilution, in an area with subdued lighting. Avoid direct exposure to sunlight or harsh fluorescent lighting.

  • Vials and Tubes: Use amber or opaque microcentrifuge tubes for preparing and storing stock solutions and dilutions. If only clear tubes are available, wrap them in aluminum foil.

  • Reconstitution: Reconstitute the peptide using a sterile, appropriate solvent as recommended by the manufacturer or as determined by your experimental needs.

  • Storage of Solutions: Immediately after preparation, aliquot the peptide solution into single-use, light-protected vials and store them at -20°C or -80°C.

  • During Experiments: When using the peptide in an experiment, keep the tubes on ice and protected from light as much as possible.

Representative Experimental Workflow: NK1 Receptor Competitive Binding Assay

This workflow describes a typical competitive binding assay to determine the affinity of a test compound for the Neurokinin-1 (NK1) receptor using this compound as a competitor.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_cells Prepare cells expressing NK1 receptor incubation Incubate cells with radiolabeled ligand and varying concentrations of competitor or test compound prep_cells->incubation prep_ligand Prepare radiolabeled Substance P (e.g., [3H]Substance P) prep_ligand->incubation prep_competitor Prepare serial dilutions of This compound prep_competitor->incubation prep_test Prepare serial dilutions of test compound prep_test->incubation separation Separate bound from free radioligand (e.g., filtration) incubation->separation detection Quantify bound radioactivity (e.g., scintillation counting) separation->detection analysis Analyze data to determine IC50 and Ki values detection->analysis

NK1 Receptor Competitive Binding Assay Workflow

Signaling Pathway

This compound is an antagonist of the Neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR). By binding to the NK1 receptor, it blocks the binding of the endogenous ligand, Substance P, thereby inhibiting its downstream signaling pathways.

G cluster_pathway Substance P / NK1R Signaling Pathway SP Substance P NK1R NK1 Receptor (GPCR) SP->NK1R Binds & Activates Antagonist (D-Arg1,D-Pro2,D-Phe7,D-His9) -Substance P Antagonist->NK1R Binds & Blocks Gq Gq protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca2+ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Responses (e.g., Neurotransmission, Inflammation) Ca->Response MAPK MAPK Pathway PKC->MAPK MAPK->Response

Antagonism of the NK1 Receptor Signaling Pathway

References

Validation & Comparative

Validating the NK1 Receptor Antagonism of (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurokinin-1 (NK1) receptor antagonist, (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P, with other established antagonists. The information presented herein is supported by experimental data from scientific literature to validate its antagonistic properties.

Introduction to Substance P and the NK1 Receptor

Substance P, a neuropeptide belonging to the tachykinin family, is the primary endogenous ligand for the NK1 receptor.[1] The interaction between Substance P and the NK1 receptor is implicated in a variety of physiological processes, including pain transmission, inflammation, and the emetic reflex. Consequently, antagonists of the NK1 receptor are of significant interest for therapeutic applications, particularly as antiemetics.[2] The compound this compound is a synthetic peptide designed to act as a selective antagonist at the NK1 receptor.

Comparative Analysis of NK1 Receptor Antagonists

To objectively evaluate the performance of this compound, its binding affinity and functional antagonism at the NK1 receptor are compared with those of other known antagonists. The following table summarizes key quantitative data from in vitro studies. A lower Ki or IC50 value indicates a higher binding affinity or greater potency of the antagonist, respectively.

CompoundAssay TypeReceptor SourceLigandParameterValue (nM)
Aprepitant Radioligand BindingHuman cloned NK1 receptor[125I]Substance PIC500.1
Fosnetupitant Radioligand BindingHuman NK1 receptorNot SpecifiedpKi (Ki)9.5 (~0.32)
L-732,138 Radioligand BindingHuman NK1 receptor in CHO cells[125I]Substance PIC502.3
Spantide I Radioligand BindingNK1 receptorNot SpecifiedKi230
(D-Arg1,D-Pro2,D-Trp7,9,Leu11)-Substance P Functional Assay (Smooth Muscle)Various in vitro preparationsSubstance PKa-1667 - 3333

Note: Data for this compound was not available in the reviewed literature. Data for a closely related peptide, (D-Arg1,D-Pro2,D-Trp7,9,Leu11)-Substance P, is provided for a qualitative comparison, though direct quantitative comparison is not possible. Ka-1 represents the dissociation constant, where a lower value indicates higher affinity.

Experimental Protocols

The validation of NK1 receptor antagonism typically involves two key types of in vitro experiments: radioligand binding assays and functional assays.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for the NK1 receptor.

Objective: To determine the binding affinity (Ki) of the test compound for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human NK1 receptor are prepared from a suitable cell line (e.g., CHO or HEK293 cells).

  • Incubation: The membranes are incubated with a known concentration of a radiolabeled NK1 receptor ligand (e.g., [125I]-Substance P) and varying concentrations of the test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Detection: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay (Calcium Mobilization)

This assay assesses the ability of a compound to inhibit the intracellular signaling cascade initiated by Substance P binding to the NK1 receptor.

Objective: To determine the functional potency (IC50) of the test compound in antagonizing Substance P-induced intracellular calcium mobilization.

Methodology:

  • Cell Culture: A cell line stably expressing the human NK1 receptor (e.g., CHO or HEK293 cells) is cultured.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound.

  • Stimulation: The cells are then stimulated with a fixed concentration of Substance P.

  • Detection: The change in intracellular calcium concentration is measured by detecting the fluorescence signal using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the Substance P-induced calcium response (IC50) is determined.

Signaling Pathway and Experimental Workflow

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.

G cluster_0 Substance P / NK1 Receptor Signaling SP Substance P NK1R NK1 Receptor (GPCR) SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Downstream Downstream Cellular Responses Ca->Downstream PKC->Downstream

Caption: Substance P binding to the NK1 receptor activates Gq protein, leading to downstream signaling.

G cluster_0 Workflow for Validating NK1 Receptor Antagonism A Prepare NK1 Receptor- Expressing Cell Membranes B Incubate Membranes with Radiolabeled Ligand & Test Antagonist A->B C Separate Bound & Free Ligand via Filtration B->C D Quantify Bound Radioligand C->D E Determine IC50 and Ki (Binding Assay) D->E A1 Culture NK1 Receptor- Expressing Cells B1 Load Cells with Calcium-Sensitive Dye A1->B1 C1 Pre-incubate with Test Antagonist B1->C1 D1 Stimulate with Substance P C1->D1 E1 Measure Calcium Response D1->E1 F1 Determine IC50 (Functional Assay) E1->F1

Caption: Experimental workflows for binding and functional assays to validate NK1 receptor antagonism.

References

A Comparative Guide to NK1 Receptor Antagonists: (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P and Aprepitant

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the peptide-based Neurokinin-1 (NK1) receptor antagonist, (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P, and the non-peptide antagonist, aprepitant. While both compounds target the NK1 receptor, a comprehensive, direct comparison of their efficacy is challenging due to the limited publicly available quantitative data for this compound.

This guide summarizes the existing information on both compounds, highlighting the well-documented clinical efficacy of aprepitant in preventing chemotherapy-induced and postoperative nausea and vomiting. Detailed experimental protocols for assessing NK1 receptor antagonism are also provided to facilitate future comparative studies.

Mechanism of Action: Targeting the NK1 Receptor

Both this compound and aprepitant exert their pharmacological effects by acting as antagonists at the NK1 receptor, also known as the tachykinin receptor 1. The endogenous ligand for this receptor is Substance P, a neuropeptide involved in various physiological processes, including the vomiting reflex (emesis), pain transmission, and inflammation.

By blocking the binding of Substance P to the NK1 receptor in the central and peripheral nervous system, these antagonists inhibit downstream signaling pathways that lead to nausea and vomiting.[1][2]

Signaling Pathway of the NK1 Receptor

The following diagram illustrates the signaling cascade initiated by the binding of Substance P to its NK1 receptor and the inhibitory action of antagonists.

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds to Antagonist This compound or Aprepitant Antagonist->NK1R Blocks Gq Gq protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Vomiting_Reflex Emesis/Vomiting Reflex Ca_release->Vomiting_Reflex PKC->Vomiting_Reflex

NK1 Receptor Signaling Pathway.

Efficacy of this compound

This compound is classified as a selective NK1 receptor antagonist. However, despite its availability for research purposes, there is a notable absence of publicly available, peer-reviewed data quantifying its binding affinity (e.g., Ki or IC50 values) or its functional antagonist potency (e.g., pA2 values) at the NK1 receptor. Without such data, a direct and objective comparison of its efficacy with other NK1 receptor antagonists like aprepitant is not feasible.

Efficacy of Aprepitant

Aprepitant is a potent and selective non-peptide NK1 receptor antagonist that has undergone extensive clinical evaluation and is approved for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[1]

Clinical Efficacy Data for Aprepitant in CINV

The following table summarizes key efficacy data from clinical trials of aprepitant for the prevention of CINV.

Clinical Trial PhasePatient PopulationTreatment RegimenEfficacy EndpointResultsReference
Phase IIIPatients on highly emetogenic chemotherapyAprepitant + standard therapy (ondansetron + dexamethasone) vs. standard therapy aloneComplete Response (no emesis, no rescue therapy)64-72.7% with aprepitant regimen vs. 43.3-52.3% with standard therapy[3]
Phase IIIPatients on moderately emetogenic chemotherapyAprepitant + standard therapy (ondansetron + dexamethasone) vs. standard therapy aloneComplete Response (no emesis, no rescue therapy)50.8% with aprepitant regimen vs. 42.5% with control regimen[4]
Clinical Efficacy Data for Aprepitant in PONV

The following table summarizes key efficacy data from a meta-analysis of randomized controlled trials of aprepitant for the prevention of PONV.

Study TypePatient PopulationTreatmentEfficacy EndpointResultsReference
Meta-analysisSurgical patientsAprepitant vs. controlIncidence of PONVSignificantly reduced with aprepitant (Odds Ratio: 0.34)[5]
Meta-analysisSurgical patientsAprepitant vs. controlComplete ResponseSignificantly higher with aprepitant (Odds Ratio: 1.35)[5]

Experimental Protocols

To facilitate future comparative studies, detailed methodologies for key experiments used to characterize NK1 receptor antagonists are provided below.

In Vitro NK1 Receptor Binding Assay

Objective: To determine the binding affinity of a test compound for the NK1 receptor.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand Binding: A fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [¹²⁵I]-Substance P) is incubated with the cell membranes in the presence of varying concentrations of the test compound.

  • Incubation and Separation: The mixture is incubated to allow for competitive binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is quantified using a gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

In Vitro Functional Antagonism Assay (Calcium Mobilization)

Objective: To determine the functional potency of a test compound in antagonizing Substance P-induced cellular responses.

Methodology:

  • Cell Culture: A cell line endogenously or recombinantly expressing the NK1 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) are used.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (antagonist).

  • Agonist Stimulation: Substance P (agonist) is added to the cells, and the resulting change in intracellular calcium concentration is measured using a fluorescence plate reader.

  • Data Analysis: The antagonist's ability to inhibit the Substance P-induced calcium mobilization is quantified. The data are used to calculate the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a 2-fold rightward shift in the agonist's concentration-response curve.

Experimental Workflow for NK1 Receptor Antagonist Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a potential NK1 receptor antagonist.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_preclinical Preclinical Development Binding_Assay NK1 Receptor Binding Assay (Determine Ki) Functional_Assay Functional Antagonism Assay (Determine pA2) Binding_Assay->Functional_Assay Selectivity_Screen Receptor Selectivity Screening Functional_Assay->Selectivity_Screen PK_Studies Pharmacokinetic Studies (ADME) Selectivity_Screen->PK_Studies Efficacy_Models Animal Models of Emesis (e.g., Ferret) PK_Studies->Efficacy_Models Tox_Studies Toxicology Studies Efficacy_Models->Tox_Studies Formulation Formulation Development Tox_Studies->Formulation

Preclinical Evaluation Workflow for NK1 Antagonists.

Conclusion

While both this compound and aprepitant are antagonists of the NK1 receptor, a direct comparison of their efficacy is currently hampered by the lack of published quantitative data for the peptide antagonist. Aprepitant has a well-established clinical profile with proven efficacy in the prevention of CINV and PONV. Future research providing quantitative pharmacological data for this compound is necessary to enable a comprehensive and objective comparison between these two NK1 receptor antagonists. The experimental protocols outlined in this guide provide a framework for generating such valuable comparative data.

References

A Comparative Guide to (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P and Spantide in Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the functional activities of two peptidergic antagonists of the Substance P (SP) receptor, Neurokinin-1 (NK1R): (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P and Spantide. While direct head-to-head comparative studies are limited, this document synthesizes available data from various functional assays to offer insights into their respective profiles as NK1R antagonists.

Introduction to the Antagonists

This compound is a synthetic analog of Substance P and is recognized as a selective NK1 receptor antagonist.[1] Its utility in research is primarily focused on elucidating the physiological and pathological roles of the NK1 receptor.

Spantide refers to a family of synthetic Substance P analogs, with Spantide I and Spantide II being the most extensively studied. These peptides have been characterized as competitive antagonists at NK1 and NK2 receptors.[2][3] Spantide II is reported to be a more potent NK1R antagonist than Spantide I with a lower propensity for histamine release.[4][5]

Quantitative Comparison of Functional Activity

The following tables summarize the available quantitative data from various functional assays for this compound and Spantide variants. It is important to note the absence of direct comparative studies between this compound and the Spantide family in the reviewed literature.

Table 1: Receptor Binding Affinity and Antagonist Potency

CompoundAssay TypePreparationAgonistParameterValueReference
(D-Arg1,D-Pro2,D-Trp7,9,Leu11)-Substance P *Smooth Muscle ContractionIn vitro smooth muscleSubstance P, EledoisinKa0.3-1.5 x 106 M-1[6]
Spantide I Guinea Pig Ileum ContractionIsolated guinea pig ileumSubstance PpA27.0[4]
Spantide II Guinea Pig Ileum ContractionIsolated guinea pig ileumSubstance PpA27.7[4]
Spantide I Tachykinin-mediated NeurotransmissionIsolated rabbit iris sphincterElectrical StimulationpIC505.1[4]
Spantide II Tachykinin-mediated NeurotransmissionIsolated rabbit iris sphincterElectrical StimulationpIC506.0[4]

Note: Data is for a structurally similar analog, [D-Arg1, D-Pro2, D-Trp7,9, Leu11]-substance P, as specific quantitative data for this compound was not available in the reviewed literature.

Table 2: Functional Antagonism in Calcium Mobilization Assays

CompoundCell LineAgonistParameterResultReference
Spantide I CHO cells expressing human NK1RSubstance PRank Order of AntagonismSpantide II > Spantide III > Spantide I[3]
Spantide II CHO cells expressing human NK1RSubstance PRank Order of AntagonismSpantide II > Spantide III > Spantide I[3]
Spantide III CHO cells expressing human NK1RSubstance PRank Order of AntagonismSpantide II > Spantide III > Spantide I[3]

Experimental Methodologies

Receptor Binding Assay (Competitive Displacement)

This assay quantifies the affinity of an unlabeled antagonist for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the NK1 receptor.

  • Incubation: A constant concentration of a radiolabeled NK1R agonist (e.g., [125I]-Substance P) is incubated with the membrane preparation in a suitable buffer (e.g., 40 mM HEPES pH 7.4, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, and protease inhibitors).[7]

  • Competition: Increasing concentrations of the unlabeled antagonist (this compound or Spantide) are added to the incubation mixture.

  • Equilibration: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Detection: The radioactivity retained on the filter is quantified using a gamma counter.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an NK1R agonist.

Protocol:

  • Cell Culture: Cells expressing the NK1 receptor (e.g., CHO-K1 or HEK293 cells) are cultured in appropriate media.

  • Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer.

  • Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound or Spantide) for a defined period.

  • Agonist Stimulation: An NK1R agonist (e.g., Substance P) is added to the cells to stimulate a calcium response.

  • Signal Detection: Changes in intracellular calcium are monitored by measuring the fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: The inhibitory effect of the antagonist is quantified by measuring the reduction in the agonist-induced fluorescence signal. The IC50 value, representing the concentration of antagonist that produces 50% inhibition of the agonist response, is calculated.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway of the NK1 receptor and a typical experimental workflow for comparing the functional activity of NK1R antagonists.

NK1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1R Substance P->NK1R Binds to Gq Gαq NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ER->Ca2 Release of Cellular_Response Cellular Response (e.g., Neuronal Excitability, Inflammation) Ca2->Cellular_Response PKC->Cellular_Response

Figure 1. Simplified NK1 Receptor Signaling Pathway.

Antagonist_Comparison_Workflow cluster_setup Experimental Setup cluster_assay Functional Assay cluster_analysis Data Analysis Cell_Culture Culture NK1R-expressing cells Preincubation Pre-incubate cells with each antagonist concentration Cell_Culture->Preincubation Antagonist_Prep Prepare serial dilutions of (D-Arg1,D-Pro2,D-Phe7,D-His9)-SP and Spantide Antagonist_Prep->Preincubation Agonist_Prep Prepare constant concentration of Substance P Stimulation Stimulate with Substance P Agonist_Prep->Stimulation Preincubation->Stimulation Measurement Measure cellular response (e.g., Calcium flux) Stimulation->Measurement Dose_Response Generate dose-response curves Measurement->Dose_Response IC50_Calc Calculate IC50 values Dose_Response->IC50_Calc Comparison Compare potencies IC50_Calc->Comparison

Figure 2. Workflow for comparing NK1R antagonists.

Summary and Conclusion

Both this compound and the Spantide family of peptides function as antagonists of the NK1 receptor. The available data suggests that Spantide II is a more potent NK1R antagonist than Spantide I.[4][5] For instance, in the guinea pig ileum contraction assay, Spantide II exhibited a higher pA2 value (7.7) compared to Spantide I (7.0).[4] Similarly, in a functional assay measuring the blockade of tachykinin-mediated neurotransmission, Spantide II had a higher pIC50 (6.0) than Spantide I (5.1).[4] A study using a calcium mobilization assay also demonstrated the rank order of potency at the NK1 receptor to be Spantide II > Spantide III > Spantide I.[3]

The choice between these antagonists for research purposes will depend on the specific requirements of the study, including the desired potency, selectivity, and the experimental system being used. The lack of direct comparative studies highlights an area for future research to definitively establish the relative potencies and functional characteristics of these important research tools.

References

Comparative Selectivity Profile of (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P for Tachykinin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the tachykinin receptor selectivity of the Substance P analog, (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P.

A study on a similar analog, [D-Pro2, D-Trp7,9]-Substance P, demonstrated competitive antagonism at the NK1 receptor with a pA2 value of 6.1.[2][3] The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist, providing a measure of antagonist potency. Generally, peptide-based tachykinin antagonists have been noted for their potential lack of high selectivity between the different tachykinin receptor subtypes.[4]

Quantitative Selectivity Data

Due to the limited availability of a complete dataset for this compound, the following table presents the functional antagonist potency for a closely related analog at the NK1 receptor. Data for NK2 and NK3 receptors for this specific peptide are not available in the reviewed literature.

ReceptorLigandParameterValue
NK1[D-Pro2, D-Trp7,9]-Substance PpA26.1
NK2This compoundpA2/KiNot Available
NK3This compoundpA2/KiNot Available

Note: The pA2 value presented is for the analog [D-Pro2, D-Trp7,9]-Substance P and should be considered an estimate of the potency of this compound at the NK1 receptor.

Signaling Pathways of Tachykinin Receptors

The NK1, NK2, and NK3 receptors are all G-protein coupled receptors (GPCRs) that primarily couple to Gαq/11 proteins.[5] Activation of these receptors by their endogenous ligands (Substance P for NK1, Neurokinin A for NK2, and Neurokinin B for NK3) initiates a canonical signaling cascade. This involves the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway is fundamental to the various physiological responses mediated by these receptors.

Tachykinin Receptor Signaling Pathway cluster_receptor Tachykinin Receptor (NK1/NK2/NK3) cluster_gprotein G-Protein cluster_effector Effector & Second Messengers cluster_downstream Downstream Effects Tachykinin Tachykinin (Substance P, NKA, NKB) Receptor NK Receptor (GPCR) Tachykinin->Receptor Binds G_protein Gαq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Tachykinin Receptor Signaling Pathway

Experimental Protocols

The selectivity profile of compounds like this compound is determined through in vitro pharmacological assays, primarily radioligand binding assays and functional assays.

Radioligand Binding Assay

This assay measures the ability of an unlabeled compound (the antagonist) to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the binding affinity (Ki) of the test compound for NK1, NK2, and NK3 receptors.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human NK1, NK2, or NK3 receptor.

  • Incubation: A constant concentration of a radiolabeled ligand (e.g., [³H]Substance P for NK1, [¹²⁵I]Neurokinin A for NK2, or [³H]Senktide for NK3) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity bound to the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow Membrane_Prep Membrane Preparation (Cells expressing NK receptor) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Filtration Rapid Filtration (Separation of bound and free radioligand) Incubation->Filtration Counting Scintillation Counting (Quantification of bound radioactivity) Filtration->Counting Analysis Data Analysis (IC50 determination and Ki calculation) Counting->Analysis Calcium Mobilization Assay Workflow Cell_Plating Cell Plating (Cells expressing NK receptor) Dye_Loading Loading with Calcium-Sensitive Dye Cell_Plating->Dye_Loading Antagonist_Incubation Pre-incubation with Antagonist Dye_Loading->Antagonist_Incubation Agonist_Addition Addition of Agonist Antagonist_Incubation->Agonist_Addition Fluorescence_Reading Kinetic Fluorescence Measurement (e.g., FLIPR, FlexStation) Agonist_Addition->Fluorescence_Reading Data_Analysis Data Analysis (pA2 or IC50 determination) Fluorescence_Reading->Data_Analysis

References

A Comparative Guide to (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P and Other Substance P Analogues for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide offers a detailed comparative analysis of the neurokinin-1 (NK1) receptor antagonist, (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P, and other key Substance P (SP) analogues. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of their performance, supported by experimental data, detailed protocols, and visual representations of key biological processes.

Substance P and the NK1 Receptor Signaling Pathway

Substance P, a neuropeptide of the tachykinin family, is the primary endogenous ligand for the NK1 receptor, a G-protein coupled receptor (GPCR). The activation of the NK1 receptor by Substance P initiates a signaling cascade crucial in various physiological and pathological processes, including pain, inflammation, and mood disorders. The principal signaling pathway involves the activation of the Gq alpha subunit of its associated G-protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 then triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to a variety of cellular responses.

SubstanceP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space SP Substance P NK1R NK1 Receptor SP->NK1R binds Gq Gq protein NK1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER stimulates Ca²⁺ release from CellularResponse Downstream Cellular Responses DAG->CellularResponse activates Protein Kinase C, leading to Ca Ca²⁺ ER->Ca Ca->CellularResponse triggers Radioligand_Binding_Assay_Workflow A 1. Preparation of Membranes (from cells or tissue expressing NK1R) B 2. Incubation - Membranes - Radiolabeled Ligand (e.g., [³H]SP) - Unlabeled Competitor (SP Analogue) A->B C 3. Separation (Rapid filtration to separate bound from free radioligand) B->C D 4. Quantification (Scintillation counting of bound radioactivity) C->D E 5. Data Analysis (Calculation of IC₅₀ and Kᵢ values) D->E Calcium_Mobilization_Assay_Workflow A 1. Cell Seeding (Plate NK1R-expressing cells in a microplate) B 2. Dye Loading (Incubate cells with a calcium-sensitive fluorescent dye, e.g., Fluo-4 AM) A->B C 3. Compound Addition (Add SP analogue using a fluorometric imaging plate reader - FLIPR) B->C D 4. Fluorescence Measurement (Monitor changes in intracellular calcium in real-time) C->D E 5. Data Analysis (Determine EC₅₀ for agonists or IC₅₀ for antagonists) D->E

Head-to-head comparison of (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P and GR-82334

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers in Neurokinin-1 Receptor Antagonism

This guide provides a detailed, objective comparison of two prominent peptide-based neurokinin-1 (NK1) receptor antagonists: (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P and GR-82334. This document is intended for researchers, scientists, and drug development professionals working in fields where NK1 receptor modulation is a key therapeutic strategy. The information presented is collated from publicly available experimental data to facilitate informed decisions in research and development.

Introduction to NK1 Receptor Antagonists

The neurokinin-1 (NK1) receptor, a G-protein coupled receptor, is the primary receptor for the neuropeptide Substance P. The Substance P/NK1 receptor system is implicated in a wide array of physiological and pathophysiological processes, including pain transmission, inflammation, emesis, and cell proliferation. Consequently, antagonists of the NK1 receptor are of significant interest for their therapeutic potential in various clinical indications.

This compound is a synthetic peptide analogue of Substance P, with specific D-amino acid substitutions that confer antagonistic properties at the NK1 receptor.

GR-82334 is another potent and specific peptide antagonist of the tachykinin NK1 receptor. It has been characterized for its ability to inhibit Substance P-induced biological effects.

Quantitative Performance Data

ParameterThis compoundGR-82334Notes
Binding Affinity (pA2/pKi) A pA2 value of 6.1 has been reported for the related analogue [D-Pro2, D-Trp7,9]-Substance P, indicating competitive antagonism.[1] For [D-Arg1,D-Pro2,D-Trp7,9,Leu11]-substance P, an association constant (Ka) of 0.3-1.5 X 10(6) M-1 has been determined, which corresponds to a pA2 range of approximately 5.5 to 6.2.While dose-dependent antagonist effects have been demonstrated, a specific pA2 or Ki value for GR-82334 from the reviewed literature is not available. It has been shown to be a potent antagonist in functional assays.[2]The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.[3] Higher pA2 values indicate greater antagonist potency.
Functional Potency (IC50) Data not available.Data not available.IC50 represents the concentration of an antagonist that inhibits a specific biological response by 50%.

Signaling Pathways

Both this compound and GR-82334 exert their effects by blocking the binding of Substance P to the NK1 receptor, thereby inhibiting its downstream signaling cascades. The NK1 receptor primarily couples to Gq and Gs G-proteins.

Activation of the Gq pathway by Substance P leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the activation of downstream effectors like the mitogen-activated protein kinases (MAPK), influencing cellular processes such as proliferation and inflammation.

The Gs pathway, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).

The antagonistic action of this compound and GR-82334 prevents the initiation of these signaling events.

NK1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor SP->NK1R Activates Gq Gq NK1R->Gq Activates Gs Gs NK1R->Gs Activates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gs->AC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Antagonist (D-Arg1,D-Pro2,D-Phe7,D-His9)-SP GR-82334 Antagonist->NK1R Blocks Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC MAPK MAPK Pathway PKC->MAPK Cellular_Response_Gq Cellular Responses (Proliferation, Inflammation) MAPK->Cellular_Response_Gq PKA PKA cAMP->PKA Cellular_Response_Gs Cellular Responses PKA->Cellular_Response_Gs

Caption: NK1 Receptor Signaling Pathway and Point of Antagonism.

Experimental Protocols

The characterization of NK1 receptor antagonists like this compound and GR-82334 typically involves a combination of in vitro binding and functional assays.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of the antagonist for the NK1 receptor.

Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the NK1 receptor.

Materials:

  • Cell membranes expressing the NK1 receptor.

  • Radiolabeled NK1 receptor ligand (e.g., [³H]-Substance P).

  • Test antagonist (this compound or GR-82334).

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test antagonist.

  • Allow the binding to reach equilibrium.

  • Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki value.

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents: - NK1R Membranes - [³H]-Substance P - Antagonist Start->Prepare_Reagents Incubation Incubate Reagents Prepare_Reagents->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50/Ki) Counting->Analysis End End Analysis->End

Caption: Workflow for a Competitive Radioligand Binding Assay.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium.

Objective: To determine the functional potency (IC50) of the antagonist in a cell-based assay.

Materials:

  • Cells expressing the NK1 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Substance P (agonist).

  • Test antagonist (this compound or GR-82334).

  • Assay buffer.

  • Fluorescence plate reader.

Procedure:

  • Load the cells with the calcium-sensitive fluorescent dye.

  • Pre-incubate the cells with varying concentrations of the test antagonist.

  • Stimulate the cells with a fixed concentration of Substance P.

  • Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, using a fluorescence plate reader.

  • The concentration of the antagonist that inhibits 50% of the agonist-induced calcium response (IC50) is determined.

Calcium_Assay_Workflow Start Start Cell_Culture Culture NK1R- Expressing Cells Start->Cell_Culture Dye_Loading Load Cells with Calcium Dye Cell_Culture->Dye_Loading Antagonist_Incubation Pre-incubate with Antagonist Dye_Loading->Antagonist_Incubation Agonist_Stimulation Stimulate with Substance P Antagonist_Incubation->Agonist_Stimulation Fluorescence_Reading Measure Fluorescence Agonist_Stimulation->Fluorescence_Reading Analysis Data Analysis (IC50) Fluorescence_Reading->Analysis End End Analysis->End

Caption: Workflow for a Calcium Mobilization Functional Assay.

Conclusion

Both this compound and GR-82334 are established antagonists of the NK1 receptor, acting through the blockade of Substance P-mediated signaling pathways. While a direct quantitative comparison of their binding affinities and functional potencies is limited by the available literature, the provided information on their mechanism of action and the general protocols for their characterization offer a solid foundation for researchers. The selection of either antagonist for a specific research application may depend on factors such as commercial availability, cost, and the specific experimental context. Further head-to-head studies are warranted to definitively delineate the comparative pharmacology of these two important research tools.

References

A Comparative Benchmark: (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P versus First-Generation NK1 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the peptide-based neurokinin-1 (NK1) receptor antagonist, (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P, against first-generation non-peptide NK1 antagonists. The objective is to furnish researchers with the necessary data to evaluate these compounds for preclinical and clinical research in therapeutic areas such as pain, inflammation, and chemotherapy-induced nausea and vomiting.

Introduction to NK1 Receptor Antagonists

The neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P, is a key player in mediating pain, inflammation, and emesis.[1] The development of NK1 receptor antagonists has been a significant focus in drug discovery. The first generation of these antagonists includes both peptide-based analogues of Substance P and non-peptide small molecules. This compound is a selective peptide-based NK1 receptor antagonist.[2] This guide benchmarks its performance characteristics against prominent first-generation non-peptide antagonists such as CP-96,345, RP 67580, and GR82334.

Quantitative Performance Data

The following tables summarize the available quantitative data for the binding affinity, in vitro potency, and in vivo efficacy of this compound and selected first-generation NK1 antagonists.

Table 1: NK1 Receptor Binding Affinity

CompoundChemical ClassSpeciesAssay ConditionsKi (nM)IC50 (nM)
This compound Peptide-Data Not Available--
CP-96,345 Non-peptideHuman[125I]-Bolton Hunter labeled SP binding in IM-9 cells-0.35
RP 67580 Non-peptideRat[3H]SP binding in brain membranes4.16-
GR82334 Non-peptide-Data Not Available--

Table 2: In Vitro Functional Potency

CompoundAssay TypeSpeciespA2
This compound Data Not Available--
[D-Pro2, D-Trp7,9]-Substance P (analogue) Substance P antagonism-6.1[3]
CP-96,345 Data Not Available--
RP 67580 Data Not Available--
GR82334 Data Not Available--

Table 3: In Vivo Efficacy

CompoundModelSpeciesEndpointED50 / ID50
This compound Data Not Available---
CP-99,994 (analogue of CP-96,345) Cisplatin-induced emesisFerretInhibition of retching≤ 0.18 mg/kg
RP 67580 Neurogenic inflammation (plasma extravasation)RatInhibition of extravasation0.03-0.06 mg/kg i.v.[4]
RP 67580 Diabetic hyperalgesiaRatReduction of mechanical hyperalgesia1-9 mg/kg s.c.[5]
GR82334 Data Not Available---

Table 4: Pharmacokinetic Parameters

CompoundSpeciesAdministrationKey Findings
Peptide NK1 Antagonists (General) General-Generally suffer from poor oral bioavailability and short half-life.[6]
Aprepitant (representative non-peptide) HumanOralBioavailability ~60-65%, Half-life 9-13 hours.[7]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and the experimental setups used for evaluation, the following diagrams illustrate the NK1 receptor signaling pathway and a typical experimental workflow for antagonist characterization.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Substance_P Substance P NK1R NK1 Receptor Substance_P->NK1R Binds to Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 -> DAG DAG PIP2->DAG -> Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC Protein Kinase C DAG->PKC Activates Downstream Downstream Signaling (e.g., MAPK activation) Ca2->Downstream Activates PKC->Downstream Activates Antagonist (D-Arg1,D-Pro2,D-Phe7,D-His9)-SP or First-Gen Antagonist Antagonist->NK1R Blocks Binding

Caption: NK1 Receptor Signaling Pathway.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Binding Radioligand Binding Assay (Determine Ki / IC50) Functional Calcium Mobilization Assay (Determine pA2 / IC50) Binding->Functional Efficacy Efficacy Models (e.g., Ferret Emesis, Rat Inflammation) Functional->Efficacy PK Pharmacokinetic Studies (Determine Bioavailability, Half-life) Efficacy->PK Lead_Optimization Lead Optimization PK->Lead_Optimization Data informs Compound_Synthesis Compound Synthesis ((D-Arg1,D-Pro2,D-Phe7,D-His9)-SP or First-Gen Antagonist) Compound_Synthesis->Binding

Caption: Experimental Workflow for NK1 Antagonist Evaluation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the characterization of NK1 receptor antagonists.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki or IC50) of a test compound for the NK1 receptor.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or transfected with the NK1 receptor (e.g., human IM-9 cells or CHO cells expressing the human NK1 receptor).

  • Radioligand: A radiolabeled ligand with high affinity for the NK1 receptor, such as [3H]Substance P or [125I]-Bolton Hunter labeled Substance P, is used.

  • Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing protease inhibitors is used to maintain physiological pH and prevent ligand degradation.

  • Incubation: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: Non-linear regression analysis is used to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vitro Functional Assay: Calcium Mobilization

Objective: To assess the functional potency (pA2 or IC50) of an antagonist by measuring its ability to inhibit Substance P-induced intracellular calcium mobilization.

General Protocol:

  • Cell Culture: Cells expressing the NK1 receptor (e.g., CHO-NK1 or U373 MG astrocytoma cells) are cultured to an appropriate confluency.

  • Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of the test antagonist for a specified period.

  • Agonist Stimulation: Substance P is added to the cells to stimulate the NK1 receptor and induce an increase in intracellular calcium.

  • Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium concentration, are measured using a fluorescence plate reader.

  • Data Analysis: The ability of the antagonist to inhibit the Substance P-induced calcium response is quantified, and dose-response curves are generated to determine the IC50 or pA2 value.

In Vivo Efficacy Model: Cisplatin-Induced Emesis in Ferrets

Objective: To evaluate the anti-emetic efficacy of an NK1 receptor antagonist. The ferret is considered the gold standard model for this purpose.[8]

General Protocol:

  • Animal Acclimatization: Male ferrets are acclimatized to the experimental conditions.

  • Antagonist Administration: The test antagonist is administered via the desired route (e.g., intravenously, orally) at various doses prior to the emetic challenge.

  • Emetic Challenge: Cisplatin, a chemotherapeutic agent known to induce both acute and delayed emesis, is administered intravenously.

  • Observation: The animals are observed for a defined period (e.g., 24-72 hours), and the number of retches and vomits is recorded.

  • Data Analysis: The ability of the antagonist to reduce the frequency of emetic episodes compared to a vehicle-treated control group is determined, and the ED50 (the dose that produces 50% of the maximal effect) is calculated.

Discussion and Conclusion

A key differentiator between peptide and non-peptide antagonists lies in their pharmacokinetic properties. Peptide-based antagonists generally face challenges with oral bioavailability and in vivo stability, often requiring parenteral administration. In contrast, non-peptide antagonists have been developed with improved oral bioavailability and longer half-lives, as exemplified by the clinically approved drug aprepitant.

For researchers selecting an NK1 antagonist, the choice between a peptide-based compound like this compound and a first-generation non-peptide antagonist will depend on the specific research question and experimental design. For in vitro studies requiring high selectivity and potency, peptide antagonists can be valuable tools. For in vivo studies, particularly those requiring oral administration and longer duration of action, non-peptide antagonists may be more suitable.

Further head-to-head comparative studies generating comprehensive binding, functional, efficacy, and pharmacokinetic data for this compound are warranted to fully elucidate its therapeutic potential relative to the established first-generation non-peptide NK1 antagonists.

References

In Vitro and In Vivo Correlation of (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Comprehensive analysis of the Substance P analog, (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P, reveals its role as a selective antagonist of the Neurokinin-1 (NK1) receptor. However, a notable scarcity of publicly available quantitative in vitro and in vivo data for this specific analog prevents a direct correlative comparison with alternative compounds.

Substance P (SP) is a neuropeptide that plays a crucial role in numerous physiological processes, including pain transmission, inflammation, and cellular growth, by binding to neurokinin receptors, primarily the NK1 receptor. The modification of the native Substance P sequence through the substitution of L-amino acids with D-amino acids at specific positions is a common strategy to develop antagonists with altered stability and receptor binding affinity. The analog this compound is designed to block the action of endogenous Substance P at the NK1 receptor.

The Substance P Signaling Pathway

Substance P binding to its primary receptor, the G-protein coupled NK1 receptor, initiates a cascade of intracellular events. This signaling is fundamental to its physiological effects. A generalized schematic of this pathway is presented below.

SubstanceP_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SP Substance P (or Antagonist) NK1R NK1 Receptor SP->NK1R Binds to G_protein Gq/11 NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling & Physiological Responses Ca_release->Downstream PKC->Downstream

Caption: Generalized Substance P/NK1 Receptor Signaling Pathway.

Experimental Workflow for Characterizing Substance P Analogs

The evaluation of a novel Substance P analog like this compound typically follows a structured experimental workflow. This process begins with in vitro characterization and progresses to in vivo studies to determine its therapeutic potential.

Experimental_Workflow cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation synthesis Peptide Synthesis & Purification binding_assay Receptor Binding Assay (e.g., Radioligand Displacement) synthesis->binding_assay functional_assay Functional Assay (e.g., Calcium Flux, cAMP) binding_assay->functional_assay cell_based_assay Cell-Based Assays (e.g., Proliferation, Migration) functional_assay->cell_based_assay animal_model Selection of Animal Model (e.g., Pain, Inflammation, Cancer) cell_based_assay->animal_model pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies animal_model->pk_pd efficacy Efficacy Studies (Dose-Response) pk_pd->efficacy toxicity Toxicology Studies efficacy->toxicity

Caption: Standard Experimental Workflow for SP Analog Characterization.

Discussion and Comparison with Other Analogs

Numerous other Substance P analogs with D-amino acid substitutions have been synthesized and characterized. For instance, analogs such as [D-Pro2, D-Trp7,9]-Substance P and [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P have been reported to act as antagonists at neurokinin receptors. Studies on these related compounds have demonstrated their ability to inhibit Substance P-induced effects, such as smooth muscle contraction and cell proliferation, both in vitro and in vivo.

It has been noted that the replacement of L-amino acids with their D-isomers can confer antagonistic properties to Substance P analogs. The specific positions of these substitutions are critical for determining the binding affinity and antagonist potency. For example, a different analog, [Tyr6, d-Phe7, d-His9]SP(6-11), also known as Sendide, has been identified as a Substance P antagonist.

Without specific data for this compound, a direct and objective comparison of its performance with these other alternatives is not possible. To establish a clear in vitro and in vivo correlation, future research would need to be conducted and published, detailing its binding affinity for the NK1 receptor, its functional antagonist activity in cellular assays, and its efficacy and safety profile in relevant animal models.

Conclusion

This compound is positioned as a selective NK1 receptor antagonist, a classification consistent with the known effects of D-amino acid substitutions in Substance P analogs. However, the absence of published, peer-reviewed experimental data for this specific peptide makes a comprehensive comparison and correlation of its in vitro and in vivo activities currently unfeasible. Researchers and drug development professionals interested in this particular analog are encouraged to seek direct data from suppliers or to perform the necessary comparative studies to ascertain its pharmacological profile relative to other Substance P antagonists.

Safety Operating Guide

Personal protective equipment for handling (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of novel peptides such as (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P is paramount. Although specific toxicological data for this compound are not extensively documented, its nature as a bioactive peptide necessitates rigorous adherence to safety protocols to minimize exposure and ensure a safe laboratory environment. The chemical, physical, and toxicological properties of many novel peptides have not been thoroughly investigated, and it is prudent to handle them with due care[1].

Personal Protective Equipment (PPE)

A comprehensive assessment of the experimental procedures should be conducted to determine the appropriate level of personal protective equipment required. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for handling bioactive and potentially hazardous chemicals.

Body Part Personal Protective Equipment Specifications and Use Cases
Hands Chemical-resistant glovesNitrile gloves are a common choice for laboratory settings, offering protection against a range of chemicals. For handling potent compounds, consider double-gloving. Gloves should be changed immediately if contaminated or compromised[2][3].
Eyes Safety goggles or safety glasses with side shieldsEssential for protecting the eyes from splashes or aerosols. A face shield may be necessary in addition to goggles when there is a significant splash hazard[3][4].
Body Laboratory coatA lab coat should be worn to protect skin and personal clothing from contamination. It is recommended that personnel wear lab coats when working in a laboratory[2][5].
Respiratory Appropriate respiratorAn appropriate respirator should be worn, especially when handling the compound in powdered form to avoid inhalation of dust[1]. The specific type of respirator should be determined by a risk assessment.
Feet Closed-toe shoesRequired to protect the feet from spills and falling objects.

Operational and Disposal Plans

Receiving and Storage: Upon receipt, the container should be inspected for any damage. The compound should be stored in a tightly sealed container in a cool, dry place, with a recommended storage temperature of -20°C[1].

Handling and Preparation: All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation[1]. Avoid the generation of dust. When preparing solutions, work in a designated area and ensure all equipment is clean and appropriate for the task.

Spill Management: In the event of a spill, the area should be evacuated and secured. For small spills of the solid material, carefully sweep it up, place it in a sealed bag, and hold it for waste disposal, avoiding the creation of dust[1]. For liquid spills, absorb the material with an inert absorbent and dispose of it as hazardous waste. Appropriate PPE, including a respirator, chemical safety goggles, and heavy-duty gloves, should be worn during cleanup[1].

Disposal: All waste contaminated with this compound should be treated as hazardous chemical waste. One recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[1]. Always observe all federal, state, and local environmental regulations for chemical waste disposal[1].

Experimental Workflow

The following diagram outlines the key stages in the safe handling and use of this compound in a research setting.

cluster_0 Receiving and Storage cluster_1 Preparation and Handling cluster_2 Experimental Use cluster_3 Waste Disposal A Receive Compound B Inspect Container A->B C Store at -20°C B->C D Don Appropriate PPE C->D E Weigh Solid in Fume Hood D->E F Prepare Solution E->F G Perform Experiment F->G H Record Data G->H I Collect Contaminated Waste H->I J Dispose as Hazardous Waste I->J

Caption: Workflow for safe handling of this compound.

First Aid Measures

In case of accidental exposure, the following first aid measures should be taken:

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention[1].

  • Skin Contact: In case of skin contact, wash the affected area thoroughly with plenty of water. If irritation persists, seek medical advice[1].

  • Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[1].

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention[1].

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.